NRX-0492
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C43H51N11O6 |
|---|---|
分子量 |
817.9 g/mol |
IUPAC名 |
3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C43H51N11O6/c1-49-19-20-53(43(49)60)31-3-2-15-52(25-31)35-22-45-37(38(44)56)39(47-35)46-29-6-4-27(5-7-29)28-13-16-50(17-14-28)23-26-12-18-51(24-26)30-8-9-32-33(21-30)42(59)54(41(32)58)34-10-11-36(55)48-40(34)57/h4-9,21-22,26,28,31,34H,2-3,10-20,23-25H2,1H3,(H2,44,56)(H,46,47)(H,48,55,57)/t26-,31+,34?/m0/s1 |
InChIキー |
WFDYOAWNEOGIPM-NJZOVTIDSA-N |
異性体SMILES |
CN1CCN(C1=O)[C@@H]2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)C[C@@H]6CCN(C6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)C(=O)N |
正規SMILES |
CN1CCN(C1=O)C2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(C6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)C(=O)N |
製品の起源 |
United States |
Foundational & Exploratory
NRX-0492: A Technical Guide to a Novel BTK Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NRX-0492, a potent and selective Bruton's tyrosine kinase (BTK) degrader. This compound represents a promising therapeutic strategy for B-cell malignancies, including chronic lymphocytic leukemia (CLL), particularly in the context of resistance to conventional BTK inhibitors.
Core Mechanism of Action
This compound is a heterobifunctional molecule, also known as a proteolysis-targeting chimera (PROTAC). Its structure consists of a "hook" moiety that non-covalently binds to BTK and a "harness" that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][2][3] This dual binding induces the formation of a ternary complex between BTK, this compound, and the CRBN E3 ligase complex.[3] The close proximity facilitated by this compound allows for the poly-ubiquitination of BTK, marking it for degradation by the proteasome.[1][3] This catalytic mechanism allows a single molecule of this compound to mediate the degradation of multiple BTK protein molecules.[3]
Notably, this compound is effective against both wild-type (WT) BTK and the C481S mutant, a common mutation that confers resistance to covalent BTK inhibitors like ibrutinib.[1][4] Its non-covalent binding mode circumvents the resistance mechanism of the C481S mutation.[1]
Furthermore, this compound, along with the clinical candidate NX-2127 which it represents pharmacologically, also induces the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are neosubstrates of the cereblon E3 ligase complex.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity of this compound
| Target | IC50 (nM) |
| Wild-Type BTK | 1.2[5] |
| C481S Mutant BTK | 2.7[5] |
| T474I Mutant BTK | 1.2[5] |
Table 2: In Vitro Degradation Efficacy of this compound
| Cell Line / Cell Type | Target | DC50 | DC90 |
| TMD8 cells | Wild-Type BTK | 0.1 nM[1][3] | 0.3 nM[1] |
| TMD8 cells | C481S Mutant BTK | 0.2 nM[1][3] | 0.5 nM[1] |
| Primary CLL cells | Wild-Type & C481 Mutant BTK | ≤0.2 nM[1][4][5][6] | ≤0.5 nM[1][4][5][6] |
Table 3: Pharmacodynamic Properties of this compound
| Parameter | Observation |
| Onset of Action | Rapid, with a mean half-life of BTK protein of 2.7 hours in CLL cells treated with 0.2 nM this compound.[7] |
| Sustained Effect | BTK degradation is sustained for at least 24 hours after drug washout, with minimal recovery by 96 hours.[1][4] |
| Efficacy Across Risk Groups | Equally effective in high-risk (deletion 17p) and standard-risk (deletion 13q only) CLL subtypes.[1][4][6] |
Experimental Protocols
BTK Fluorescence Resonance Energy Transfer (FRET) Competition Assay
This assay was utilized to determine the binding affinity of this compound to BTK.
-
Materials: Biotinylated full-length BTK (wild-type or mutant), terbium-conjugated streptavidin, and a fluorescently labeled tracer.
-
Procedure:
-
Dose titrations of this compound were incubated in a 20 µL reaction volume.
-
1 nM of biotinylated BTK (WT or mutant) was pre-incubated with 3 nM of terbium-conjugated streptavidin.
-
The BTK-streptavidin complex was then incubated with the dose titration of this compound.
-
A fluorescently labeled tracer that binds to BTK was added to the reaction.
-
The FRET signal, which is proportional to the amount of tracer bound to BTK, was measured.
-
The IC50 values were calculated based on the displacement of the tracer by this compound.[1]
-
In Vitro BTK Degradation Assay (Western Blot)
This method was used to quantify the degradation of BTK in cell lines.
-
Cell Line: TMD8 cells expressing either wild-type or C481S mutant BTK.
-
Procedure:
-
Cells were treated with increasing concentrations of this compound for 4 hours.
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein from each sample were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with antibodies specific for BTK and a loading control (e.g., GAPDH or actin).
-
The intensity of the protein bands was quantified to determine the extent of BTK degradation relative to the control.[1]
-
Homologous Time–Resolved Fluorescence (HTRF) for BTK Quantification
This assay was employed to assess the mechanism of BTK degradation.
-
Cell Line: TMD8 cells.
-
Procedure:
-
To confirm the role of the proteasome and E3 ligase, cells were pretreated for 1 hour with the proteasome inhibitor MG132 or the Neddylation activating enzyme inhibitor MLN4924.
-
Cells were then treated with this compound for 4 hours.
-
BTK levels were assessed using a total-BTK HTRF assay kit.
-
The HTRF signal, which is proportional to the amount of BTK, was measured to determine the impact of the inhibitors on this compound-mediated degradation.[1][4]
-
Patient-Derived Xenograft (PDX) Model
This in vivo model was used to evaluate the efficacy of orally administered this compound.
-
Model: Immunocompromised mice were engrafted with peripheral blood mononuclear cells (PBMCs) from patients with CLL.
-
Procedure:
-
Once CLL cell engraftment was confirmed, mice were treated with orally administered this compound.
-
BTK degradation in CLL cells from the blood and spleen was assessed at various time points.
-
The effect of this compound on CLL cell activation and proliferation in the blood and spleen was also evaluated.[1][8]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
NRX-0492: A Tool Compound for Elucidating the Mechanism of NX-2127, a Clinical-Stage BTK Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NRX-0492, a pivotal tool compound instrumental in the development and characterization of NX-2127, a clinical-stage Bruton's tyrosine kinase (BTK) and immunomodulatory imide drug (IMiD) degrader. Understanding the properties and mechanisms of this compound is essential for researchers working with or developing related targeted protein degradation technologies.
Introduction: The Rise of BTK Degraders
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies.[1][2][3] While BTK inhibitors have transformed treatment landscapes, acquired resistance, often through mutations at the C481 residue, remains a significant clinical challenge.[2][4][5] Targeted protein degradation offers a novel strategy to overcome this resistance by eliminating the entire BTK protein.
NX-2127 is a first-in-class, orally bioavailable, dual-function molecule that induces the degradation of both BTK and the cereblon neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][6][7] This dual activity not only targets the primary oncogenic driver but also provides immunomodulatory effects.[1][7] this compound serves as a key preclinical tool compound, embodying the core pharmacological mechanisms of NX-2127.[4] It is a chimeric molecule that links a non-covalent BTK-binding moiety to a cereblon E3 ubiquitin ligase-recruiting harness, thereby inducing the ubiquitination and subsequent proteasomal degradation of BTK.[4][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its clinical counterpart, NX-2127, providing a comparative view of their biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Metric | Value (nM) | Reference |
| Wild-Type BTK | FRET Competition | IC50 | 1.2 | [4][5] |
| C481S Mutant BTK | FRET Competition | IC50 | 2.7 | [4][5] |
| T474I Mutant BTK | FRET Competition | IC50 | 1.2 | [4][5] |
| Cereblon (CRBN) | FRET Competition | IC50 | 9 | [4][5] |
Table 2: Cellular Degradation Activity of this compound
| Cell Line/Cell Type | Target | Metric | Value (nM) | Reference |
| TMD8 (WT BTK) | BTK Degradation | DC50 | 0.1 | [4][5] |
| TMD8 (WT BTK) | BTK Degradation | DC90 | 0.3 | [4][5] |
| TMD8 (C481S BTK) | BTK Degradation | DC50 | 0.2 | [4][5] |
| TMD8 (C481S BTK) | BTK Degradation | DC90 | 0.5 | [4][5] |
| Primary CLL Cells | BTK Degradation | DC50 | ≤0.2 | [4][9] |
| Primary CLL Cells | BTK Degradation | DC90 | ≤0.5 | [4][9] |
Table 3: Comparative Cellular Degradation Activity of NX-2127
| Cell Line | Target | Metric | Value (nM) | Reference |
| TMD8 | BTK Degradation | DC50 | 4.5 |
Signaling Pathways and Mechanism of Action
This compound and NX-2127 function as heterobifunctional degraders. One end of the molecule binds to BTK, while the other end recruits the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This mechanism is effective against both wild-type and mutant forms of BTK. Additionally, by engaging cereblon, these compounds also lead to the degradation of the transcription factors IKZF1 and IKZF3, which provides an immunomodulatory effect.
Caption: Mechanism of BTK degradation by this compound/NX-2127.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
FRET-Based Competitive Binding Assay
This assay determines the binding affinity (IC50) of a compound to its target protein.
Protocol:
-
Reagents and Materials:
-
Recombinant full-length human BTK protein
-
Recombinant DDB1/CRBN protein complex
-
Fluorescently labeled tracer for BTK
-
Fluorescently labeled tracer for CRBN
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)
-
384-well microplates
-
Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the BTK protein and the fluorescently labeled BTK tracer to the wells.
-
Add the serially diluted this compound or DMSO control to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the FRET signal using a compatible plate reader.
-
Repeat the procedure for the CRBN protein and its corresponding tracer.
-
Calculate the percent inhibition of the FRET signal at each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular BTK Degradation Assay (Western Blot)
This assay quantifies the degradation of BTK in cells treated with the degrader compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture TMD8 cells (or other suitable B-cell lines) in appropriate media.
-
Seed the cells in 6-well plates at a density of 1-2 x 10^6 cells/mL.
-
Prepare a serial dilution of this compound in DMSO.
-
Treat the cells with the serially diluted this compound or DMSO control for a specified time (e.g., 4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the BTK signal to the loading control.
-
Calculate the percentage of BTK degradation relative to the DMSO control.
-
Determine the DC50 and DC90 values by plotting the degradation percentage against the compound concentration.
-
Caption: Workflow for determining cellular BTK degradation.
Conclusion
This compound has been an indispensable tool in the preclinical validation of the BTK degradation strategy. Its characterization has provided a solid foundation for understanding the mechanism of action of NX-2127 and has paved the way for its clinical development. The data and protocols presented herein serve as a valuable resource for researchers in the field of targeted protein degradation and B-cell malignancy therapeutics. The successful translation of the principles established with this compound into the clinical candidate NX-2127 highlights the power of well-characterized tool compounds in modern drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Nurix Therapeutics Announces Publication in the Journal Science Identifying a New Class of BTK Mutations That Are Susceptible to NX-2127, a Novel BTK and IKZF1/3 Degrader | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
NRX-0492: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-0492 is a potent and orally active proteolysis-targeting chimera (PROTAC) designed to selectively degrade Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in various B-cell malignancies, including chronic lymphocytic leukemia (CLL).[2][3][4] Unlike traditional small molecule inhibitors that block the kinase activity of a protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1][5][6] This novel mechanism of action offers a promising therapeutic strategy, particularly in overcoming resistance to conventional BTK inhibitors that can arise from mutations in the target protein.[2][3][7] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative data on its potency, and detailed experimental protocols.
Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a "hook" that binds to the target protein (BTK), a "harness" that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4][5][6] Specifically, this compound utilizes a noncovalent BTK-binding moiety and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase complex.[5][7]
The binding of this compound to both BTK and CRBN brings the two proteins into close proximity, forming a ternary complex.[6] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the proteasome, leading to a significant reduction in total BTK protein levels within the cell.[1][5][7] This degradation-based approach is catalytic, meaning a single molecule of this compound can mediate the destruction of multiple BTK protein molecules.[6]
Quantitative Data
The potency of this compound has been characterized through various in vitro assays, demonstrating its high affinity for BTK and its efficient degradation-inducing activity.
| Parameter | Target | Value | Assay | Cell Line/System | Reference |
| IC₅₀ | Wild-type BTK | 1.2 nM | FRET Competition Assay | Recombinant Protein | [1][5][7] |
| C481S mutant BTK | 2.7 nM | FRET Competition Assay | Recombinant Protein | [1][5][7] | |
| T474I mutant BTK | 1.2 nM | FRET Competition Assay | Recombinant Protein | [1][5][7] | |
| Cereblon (CRBN) | 9 nM | FRET Competition Assay | Recombinant Protein | [5][7] | |
| DC₅₀ | Wild-type BTK | 0.1 nM | Western Blot | TMD8 cells | [5][7] |
| C481S mutant BTK | 0.2 nM | Western Blot | TMD8 cells | [5][7] | |
| Wild-type & C481 mutant BTK | ≤0.2 nM | Not Specified | Primary CLL cells | [1][3][5] | |
| DC₉₀ | Wild-type BTK | 0.3 nM | Western Blot | TMD8 cells | [5][7] |
| C481S mutant BTK | 0.5 nM | Western Blot | TMD8 cells | [5][7] | |
| Wild-type & C481 mutant BTK | ≤0.5 nM | Not Specified | Primary CLL cells | [1][3][5] | |
| ED₅₀ | BTK Degradation | 0.18 nM | Western Blot & Flow Cytometry | Primary CLL cells | [2][4] |
| ED₉₀ | BTK Degradation | 0.5 nM | Western Blot & Flow Cytometry | Primary CLL cells | [2][4] |
Signaling Pathways
This compound primarily impacts the B-cell receptor (BCR) signaling pathway by degrading BTK. This leads to the inhibition of downstream signaling cascades, including the NF-κB pathway, which are crucial for the survival and proliferation of malignant B-cells.[4][5] The degradation of BTK effectively abrogates the transduction of signals from the BCR, mimicking the effect of BTK kinase inhibitors but through a distinct and irreversible mechanism.[3][5]
Experimental Protocols
FRET Competition Assay for Binding Affinity
This protocol outlines the methodology to determine the binding affinity (IC₅₀) of this compound to BTK and its mutants, as well as to CRBN.
Methodology:
-
Reagent Preparation: Recombinant wild-type BTK, C481S mutant BTK, T474I mutant BTK, or CRBN protein is prepared in a suitable assay buffer. A fluorescently labeled ligand known to bind to the target protein is also prepared.
-
Compound Dilution: A serial dilution of this compound is prepared to test a range of concentrations.
-
Incubation: The recombinant protein and the fluorescent ligand are incubated together in the presence of varying concentrations of this compound or a vehicle control (DMSO). The mixture is incubated for a specified period (e.g., 1 hour) to allow binding to reach equilibrium.
-
FRET Measurement: The Förster Resonance Energy Transfer (FRET) signal is measured using a plate reader. The FRET signal is dependent on the proximity of the donor and acceptor fluorophores on the ligand and protein.
-
Data Analysis: The decrease in the FRET signal with increasing concentrations of this compound indicates displacement of the fluorescent ligand. The IC₅₀ value, the concentration of this compound that inhibits 50% of the fluorescent ligand binding, is calculated by fitting the data to a four-parameter nonlinear regression curve.[5]
Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of BTK in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: TMD8 cells (expressing wild-type or C481S mutant BTK) or primary CLL cells are cultured under standard conditions.[5][7] Cells are treated with increasing concentrations of this compound (e.g., 0.05-4 nM) for a specified time (e.g., 4 hours).[1] A vehicle control (DMSO) is included.
-
Cell Lysis: After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BTK. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chemiluminescent substrate. The signal is detected using an imaging system.
-
Quantification and Analysis: The intensity of the BTK and loading control bands is quantified. The level of BTK is normalized to the loading control. The half-maximal degradation concentration (DC₅₀) and the concentration for 90% degradation (DC₉₀) are calculated using four-parameter nonlinear regression.[5][7]
Homologous Time-Resolved Fluorescence (HTRF) Assay for BTK Levels
This protocol describes a high-throughput method to quantify total BTK protein levels.
Methodology:
-
Cell Treatment: Cells are treated with this compound as described in the Western Blot protocol.
-
Cell Lysis: Cells are lysed according to the HTRF kit manufacturer's protocol.
-
Assay Procedure: The cell lysate is incubated with a pair of antibodies specific for BTK, one labeled with a donor fluorophore and the other with an acceptor fluorophore.
-
Signal Measurement: The HTRF signal is measured using a compatible plate reader. The signal is proportional to the amount of BTK protein present in the sample.
-
Data Analysis: The DC₅₀ and DC₉₀ values are calculated using four-parameter nonlinear regression analysis.[5][7]
In Vivo Activity
In patient-derived xenograft (PDX) models of CLL, orally administered this compound has demonstrated significant anti-tumor activity.[3][5][8] Treatment with this compound led to the degradation of BTK in vivo, which in turn inhibited the activation, proliferation, and expansion of CLL cells in both the blood and spleen.[5][8] Notably, this compound maintained its efficacy against primary C481S mutant CLL cells from a patient who had developed resistance to the covalent BTK inhibitor ibrutinib.[5]
Conclusion
This compound is a potent and selective degrader of both wild-type and clinically relevant mutant forms of BTK. Its unique mechanism of action, which involves hijacking the cell's natural protein disposal machinery, offers a powerful approach to eliminate the BTK protein entirely. The sub-nanomolar degradation potency and demonstrated in vivo efficacy highlight the potential of this compound as a promising therapeutic agent for B-cell malignancies, particularly in the context of acquired resistance to conventional BTK inhibitors. Further clinical investigation of BTK degraders based on the pharmacological principles of this compound is warranted.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
The Discovery and Synthesis of NRX-0492: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-0492 is a potent and orally active proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies, including chronic lymphocytic leukemia (CLL). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, along with detailed experimental protocols for its characterization. Quantitative data are presented in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of both wild-type and C481S mutant BTK, a common mutation that confers resistance to covalent BTK inhibitors like ibrutinib.[1][] It functions by recruiting BTK to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][] This mode of action provides a promising therapeutic strategy to overcome acquired resistance to conventional BTK inhibitors.[1][] this compound is considered a tool compound that represents the pharmacological mechanisms of NX-2127, a clinical candidate with optimized drug-like properties.[1][]
Mechanism of Action
This compound operates through a PROTAC-mediated mechanism, which involves the formation of a ternary complex between the target protein (BTK), the PROTAC molecule (this compound), and an E3 ubiquitin ligase (CRBN).[3] This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to BTK, marking it for degradation by the 26S proteasome.[3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK molecules.[3]
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is proprietary, the molecule is comprised of three key components:[4]
-
A BTK-binding moiety ("hook"): BTK-IN-40 (HY-170324) that non-covalently binds to the kinase domain of BTK.[4]
-
An E3 ligase-recruiting moiety ("harness"): Thalidomide 5-fluoride (HY-W087383), which binds to the CRBN E3 ligase.[4]
-
A chemical linker: (3R)-3-Pyrrolidinemethanol (HY-60263) connects the "hook" and "harness".[4]
The general synthesis of such PROTACs involves multi-step organic chemistry procedures. Typically, the linker is first coupled to the E3 ligase ligand, followed by conjugation to the target protein-binding molecule. This often involves standard coupling reactions, such as amide bond formation or nucleophilic substitution, with appropriate protecting group strategies to ensure regioselectivity.
Quantitative Data
The efficacy and potency of this compound have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Degradation and Binding Affinity
| Parameter | Cell Line / Protein | Value | Reference |
| DC50 (Wild-Type BTK) | TMD8 | ≤ 0.2 nM | [4] |
| DC90 (Wild-Type BTK) | TMD8 | ≤ 0.5 nM | [4] |
| DC50 (C481S Mutant BTK) | TMD8 | 0.2 nM | [1] |
| DC90 (C481S Mutant BTK) | TMD8 | 0.5 nM | [1] |
| IC50 (Wild-Type BTK) | N/A | 1.2 nM | [4] |
| IC50 (C481S Mutant BTK) | N/A | 2.7 nM | [4] |
| IC50 (T474I Mutant BTK) | N/A | 1.2 nM | [4] |
DC50/DC90: Concentration required for 50%/90% degradation of the target protein. IC50: Concentration required for 50% inhibition of binding.
Table 2: In Vivo Efficacy
| Animal Model | Dosing | Effect | Reference |
| CLL Patient-Derived Xenograft (NSG mice) | 30 mg/kg (single or continuous oral dosing) | Induced BTK degradation in blood and spleen, reduced Ki67+/CD69+ cells, decreased splenic tumor burden. | [4] |
Experimental Protocols
BTK Degradation Assay (Western Blot)
This protocol describes the quantification of BTK protein levels in cell lines following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture TMD8 cells (expressing wild-type or C481S mutant BTK) in appropriate media.
-
Treat cells with increasing concentrations of this compound (e.g., 0.05 nM to 4 nM) or DMSO as a vehicle control for 4 hours.[1]
-
-
Cell Lysis:
-
Harvest cells and lyse in radioimmunoprecipitation assay (RIPA) buffer.[5]
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.[5]
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.[5]
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against BTK (e.g., Cell Signaling Technology, #8547, 1:1000 dilution) overnight at 4°C.[5]
-
Incubate with a loading control antibody (e.g., GAPDH, Cell Signaling Technology, #5174, 1:3000 dilution).[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[5]
-
-
Detection and Analysis:
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a CLL PDX model.
-
Animal Model:
-
Use immunodeficient mice, such as NOD/SCID/IL2Rγ-/- (NSG) mice.[4]
-
-
Cell Inoculation:
-
Inject mice with primary CLL cells from patients. For example, 20 x 106 cells intraperitoneally and 40 x 106 cells intravenously.[5]
-
-
Drug Administration:
-
Monitoring and Analysis:
-
Monitor tumor burden by enumerating human CLL cells in peripheral blood via flow cytometry at specified time points.[5]
-
At the end of the study (e.g., day 22), euthanize the mice and harvest spleens.[5]
-
Prepare single-cell suspensions from the spleens and analyze by flow cytometry for CLL cell populations and activation markers (e.g., Ki67, CD69).[4]
-
Assess BTK degradation in cells isolated from blood and spleen using Western blot or flow cytometry.[4]
-
Signaling Pathway Inhibition
This compound-mediated degradation of BTK effectively inhibits downstream signaling pathways that are crucial for B-cell proliferation and survival, primarily the B-cell receptor (BCR) and NF-κB signaling pathways.[1][]
Conclusion
This compound is a highly potent BTK degrader that demonstrates significant promise as a therapeutic strategy, particularly in the context of resistance to covalent BTK inhibitors. Its ability to induce rapid and sustained degradation of both wild-type and mutant BTK at sub-nanomolar concentrations highlights the potential of targeted protein degradation as a powerful modality in oncology drug development. The experimental protocols and data presented herein provide a foundational guide for researchers and scientists working on the development of similar targeted protein degraders.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation of Wild-type vs. Mutant BTK by NRX-0492
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize NRX-0492, a targeted protein degrader of Bruton's tyrosine kinase (BTK). The focus is on the comparative degradation of wild-type (WT) BTK and its clinically relevant C481S mutant, a common mechanism of resistance to covalent BTK inhibitors.
Introduction to this compound and Targeted BTK Degradation
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies, including chronic lymphocytic leukemia (CLL)[1][2]. While covalent BTK inhibitors have transformed the treatment landscape, the emergence of resistance mutations, most notably at the C481 residue, limits their long-term efficacy.
This compound is a proteolysis-targeting chimera (PROTAC) designed to overcome this resistance. It is a heterobifunctional molecule that links a non-covalent BTK-binding moiety to a ligand for the E3 ubiquitin ligase cereblon (CRBN)[1][2]. This proximity induces the ubiquitination and subsequent proteasomal degradation of BTK, effectively eliminating the protein from the cell. This mechanism is distinct from traditional inhibition and offers the potential to eliminate both wild-type and mutant forms of the kinase.
Quantitative Analysis of BTK Degradation
This compound has demonstrated potent and efficient degradation of both wild-type and C481S mutant BTK in various preclinical models. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Degradation of BTK in TMD8 Cells
| Parameter | Wild-Type BTK | C481S Mutant BTK | Reference |
| DC50 | 0.1 nM | 0.2 nM | [1] |
| DC90 | 0.3 nM | 0.5 nM | [1] |
TMD8 is a B-cell lymphoma cell line. Cells were treated with this compound for 4 hours.
Table 2: In Vitro Degradation of BTK in Primary CLL Cells
| Parameter | Wild-Type and C481 Mutant BTK | Reference |
| DC50 | ≤0.2 nM | [1] |
| DC90 | ≤0.5 nM | [1] |
Data from primary CLL patient samples.
Table 3: Binding Affinity of this compound to BTK Variants
| BTK Variant | IC50 | Reference |
| Wild-Type | 1.2 nM | |
| C481S Mutant | 2.7 nM | |
| T474I Mutant | 1.2 nM |
Binding affinity was measured using a fluorescence resonance energy transfer (FRET) competition assay.
Mechanism of Action and Signaling Pathways
This compound-mediated degradation of BTK is dependent on the ubiquitin-proteasome system. The following diagrams illustrate the key pathways and experimental workflows.
Caption: this compound forms a ternary complex with BTK and the CRBN E3 ligase, leading to BTK ubiquitination and proteasomal degradation.
Caption: By degrading BTK, this compound effectively blocks downstream BCR signaling, inhibiting cell proliferation and survival.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound. These are based on published methodologies and standard laboratory practices.
Cell Culture
-
TMD8 Cell Line: TMD8 cells (wild-type and C481S knock-in) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Primary CLL Cells: Peripheral blood mononuclear cells (PBMCs) from CLL patients are isolated by Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 with 10% FBS and antibiotics.
Western Blotting for BTK Degradation
This protocol is for assessing the levels of BTK protein in cell lysates following treatment with this compound.
Caption: A stepwise workflow for determining protein degradation via Western blotting.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-BTK (e.g., Cell Signaling Technology, #8547, 1:1000 dilution)
-
Anti-GAPDH (e.g., Cell Signaling Technology, #5174, 1:3000 dilution) or Anti-Actin as a loading control
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 4 hours).
-
Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BTK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a digital imager.
-
Analysis: Quantify band intensities and normalize BTK levels to the loading control. Calculate DC50 and DC90 values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay
This assay is used to determine the binding affinity of this compound to BTK.
Principle: A fluorescently labeled tracer that binds to the BTK active site is displaced by the unlabeled competitor (this compound), leading to a decrease in the FRET signal.
Materials:
-
Recombinant BTK protein (WT and mutants)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled BTK tracer (Alexa Fluor 647-labeled)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a mixture of BTK protein and the anti-tag antibody.
-
Assay Plate Setup: Add the this compound dilutions to the microplate wells.
-
Reaction Initiation: Add the BTK/antibody mixture to the wells, followed by the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
Cell Viability Assay
This assay measures the effect of this compound on the viability of CLL cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Opaque-walled multi-well plates
Procedure:
-
Cell Seeding: Seed TMD8 or primary CLL cells in opaque-walled 96-well plates.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the results to vehicle-treated controls and calculate the concentration of this compound that causes 50% inhibition of cell viability (IC50).
Conclusion
This compound is a potent degrader of both wild-type and C481S mutant BTK, operating through a cereblon-dependent, proteasomal mechanism. The sub-nanomolar degradation potency and sustained activity after drug washout highlight its potential as a therapeutic strategy to overcome acquired resistance to covalent BTK inhibitors in B-cell malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other targeted protein degraders.
References
- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of NRX-0492: A Targeted Approach to Disrupting B-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The B-cell receptor (BCR) signaling pathway is a cornerstone of B-cell development, survival, and proliferation. Its dysregulation is a key driver in various B-cell malignancies, most notably Chronic Lymphocytic Leukemia (CLL). Bruton's tyrosine kinase (BTK), a critical downstream effector of the BCR, has emerged as a highly validated therapeutic target. While covalent BTK inhibitors like ibrutinib have revolutionized the treatment of these cancers, the emergence of resistance, often through mutations in the BTK gene (e.g., C481S), necessitates the development of novel therapeutic strategies. NRX-0492, a potent and selective degrader of BTK, represents a promising next-generation therapeutic modality. This technical guide provides an in-depth overview of the role of this compound in B-cell receptor signaling, its mechanism of action, and the key experimental findings that underscore its therapeutic potential.
Introduction to B-Cell Receptor Signaling and the Role of BTK
The B-cell receptor is a multimeric protein complex on the surface of B-lymphocytes that, upon antigen binding, initiates a signaling cascade crucial for B-cell activation.[1] This cascade involves the sequential activation of several intracellular tyrosine kinases. The signal is initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD79a and CD79b subunits of the BCR by SRC family kinases like LYN.[1][2] This phosphorylation event creates docking sites for and activates spleen tyrosine kinase (SYK).[1] Activated SYK, in turn, phosphorylates and activates a number of downstream targets, including Bruton's tyrosine kinase (BTK).[1][3] BTK is a non-receptor tyrosine kinase that plays an indispensable role in propagating the BCR signal, leading to the activation of downstream pathways such as PLCγ2, MAPK/ERK, and NF-κB, which collectively promote B-cell proliferation, survival, and differentiation.[3] In malignant B-cells, constitutive activation of the BCR pathway, and therefore BTK, is a key driver of oncogenesis.[4][5]
This compound: A Heterobifunctional BTK Degrader
This compound is a proteolysis-targeting chimera (PROTAC), a novel class of therapeutic agents designed to induce the degradation of specific target proteins. It is a heterobifunctional molecule composed of three key components:
-
A high-affinity, non-covalent BTK-binding ligand ("hook"): This moiety specifically recognizes and binds to both wild-type and mutant forms of BTK.[6][7]
-
An E3 ubiquitin ligase-recruiting ligand ("harness"): this compound utilizes a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.[6]
-
A chemical linker: This component connects the BTK-binding and E3 ligase-recruiting moieties, facilitating the formation of a ternary complex between BTK and the CRBN E3 ligase.[2]
By bringing BTK into close proximity with the E3 ligase, this compound triggers the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[2][6] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BTK protein molecules, leading to a profound and sustained suppression of BTK-dependent signaling.[2]
Quantitative Analysis of this compound Activity
The preclinical efficacy of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line / Condition | Value | Reference |
| DC₅₀ (BTK Degradation) | Primary CLL cells | ≤0.2 nM | [6][8] |
| TMD8 cells (Wild-Type BTK) | 0.1 nM | [6][8] | |
| TMD8 cells (C481S Mutant BTK) | 0.2 nM | [6][8] | |
| DC₉₀ (BTK Degradation) | Primary CLL cells | ≤0.5 nM | [6][8] |
| TMD8 cells (Wild-Type BTK) | 0.3 nM | [6][8] | |
| TMD8 cells (C481S Mutant BTK) | 0.5 nM | [6][8] | |
| IC₅₀ (Binding Affinity) | Wild-Type BTK | 1.2 nM | |
| C481S Mutant BTK | 2.7 nM | ||
| T474I Mutant BTK | 1.2 nM |
Table 1: In Vitro Potency of this compound. DC₅₀ and DC₉₀ represent the concentrations required to achieve 50% and 90% degradation of the target protein, respectively. IC₅₀ indicates the concentration for 50% inhibition of binding.
| Model | Treatment | Outcome | Reference |
| CLL Patient-Derived Xenograft (PDX) | This compound (30 mg/kg, oral) | Significant BTK degradation in blood and spleen | [6][9] |
| Inhibition of CLL cell activation and proliferation | [6] | ||
| Reduced splenic tumor burden | [9] | ||
| C481S Mutant CLL PDX | This compound | Maintained efficacy against ibrutinib-resistant cells | [6] |
Table 2: In Vivo Efficacy of this compound.
Impact on B-Cell Receptor Signaling Pathways
This compound effectively abrogates BCR-mediated signaling by eliminating BTK. This has been demonstrated through the analysis of downstream signaling events and gene expression changes.
-
Inhibition of Downstream Kinase Activation: Treatment with this compound strongly inhibits the anti-IgM-induced phosphorylation of ERK, a key component of the MAPK pathway downstream of BTK.[6][8]
-
Suppression of Pro-survival Transcriptional Programs: RNA sequencing of CLL cells treated with this compound revealed a significant downregulation of genes associated with BCR, NF-κB, and MYC signaling pathways, comparable to the effects of the BTK inhibitor ibrutinib.[6][8]
-
Reduction of Chemokine Secretion: this compound significantly reduces the secretion of chemokines CCL3 and CCL4 from CLL cells, both at baseline and following BCR stimulation.[6][8] These chemokines are important for the interaction of CLL cells with the tumor microenvironment.
The following diagrams illustrate the mechanism of action of this compound and its impact on the BCR signaling pathway.
Caption: Mechanism of this compound-mediated BTK degradation.
Caption: this compound blocks the BCR signaling pathway by degrading BTK.
Key Experimental Protocols
This section provides an overview of the methodologies used to evaluate the activity of this compound. These protocols are based on standard laboratory techniques and have been adapted with specific details from the primary literature on this compound.
Western Blotting for BTK Protein Levels
This protocol is used to quantify the degradation of BTK protein in response to this compound treatment.
Materials:
-
TMD8 or primary CLL cells
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BTK, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a density of 1 x 10⁶ cells/mL and treat with various concentrations of this compound or DMSO for the desired time (e.g., 4 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BTK and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control (β-actin).
Cell Viability Assay
This protocol assesses the effect of this compound on the viability of cancer cells.
Materials:
-
CLL cells or other relevant B-cell lines
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-50,000 cells per well.
-
Compound Treatment: Add serial dilutions of this compound or DMSO to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the EC₅₀ value.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol describes the use of an in vivo model to evaluate the anti-tumor activity of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγ⁻/⁻)
-
Primary CLL cells from patients
-
This compound formulated for oral administration
-
Vehicle control
-
Flow cytometry antibodies (e.g., anti-human CD45, CD19, CD5, Ki67)
Procedure:
-
Cell Implantation: Inject primary CLL cells intravenously into immunodeficient mice.
-
Tumor Engraftment: Monitor the engraftment of CLL cells in the peripheral blood by flow cytometry.
-
Drug Administration: Once engraftment is established, randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle orally, daily.
-
Monitoring: Monitor tumor burden in the peripheral blood periodically. At the end of the study, harvest spleens and other organs.
-
Analysis:
-
Quantify the percentage of human CLL cells (CD45⁺/CD19⁺/CD5⁺) in blood and spleen by flow cytometry.
-
Assess BTK protein levels in the isolated CLL cells by Western blotting or flow cytometry.
-
Measure the expression of proliferation markers (e.g., Ki67) in CLL cells.
-
Compare the tumor burden and BTK levels between the this compound-treated and vehicle-treated groups.
-
Chemokine Secretion Assay (ELISA)
This protocol measures the levels of CCL3 and CCL4 secreted by CLL cells.
Materials:
-
Primary CLL cells
-
This compound
-
DMSO
-
Anti-IgM antibody (for stimulation)
-
Cell culture medium
-
ELISA kits for human CCL3 and CCL4
Procedure:
-
Cell Culture and Treatment: Culture primary CLL cells in the presence of this compound or DMSO, with or without anti-IgM stimulation, for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
ELISA: Perform the ELISA for CCL3 and CCL4 on the collected supernatants according to the manufacturer's protocol.
-
Analysis: Quantify the concentrations of CCL3 and CCL4 and compare the levels between different treatment conditions.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of B-cell malignancies. By inducing the degradation of BTK, it offers a distinct and potentially more durable mechanism of action compared to traditional inhibitors. Its ability to effectively degrade both wild-type and clinically relevant mutant forms of BTK addresses a key mechanism of acquired resistance to current therapies. The potent in vitro and in vivo activity, coupled with a favorable preclinical profile, strongly supports its continued development. Future research will focus on the clinical translation of BTK degraders, exploring their efficacy and safety in patients with CLL and other B-cell cancers, both as monotherapy and in combination with other anti-cancer agents. The principles underlying the design of this compound also hold promise for the development of degraders for other challenging oncology targets.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the initiation of B cell signaling through live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. High-level expression of the T-cell chemokines CCL3 and CCL4 by chronic lymphocytic leukemia B cells in nurselike cell cocultures and after BCR stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for Generating a Patient-Derived Xenograft Model of CLL | Springer Nature Experiments [experiments.springernature.com]
- 7. Method for Generating a Patient-Derived Xenograft Model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Reconstitution of B Cell Receptor Antigen Interactions to Evaluate Potential Vaccine Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Core Structural Components of NRX-0492 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-0492 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[1] As a heterobifunctional molecule, this compound simultaneously binds to BTK and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to selectively eliminate the BTK protein. This technical guide provides a detailed overview of the structural components of this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.
Core Structural Components of this compound
The architecture of this compound is modular, consisting of three key moieties: a high-affinity ligand for the target protein (BTK), a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker that connects these two functional ends.[2]
-
Target Protein Binder (Warhead): The component of this compound that binds to BTK is BTK-IN-40.[2] This ligand is designed to non-covalently bind to the kinase domain of both wild-type and mutant forms of BTK, a key feature for overcoming acquired resistance to covalent BTK inhibitors.
-
E3 Ligase Ligand (Harness): To recruit the cellular degradation machinery, this compound incorporates Thalidomide 5-fluoride as its E3 ligase ligand.[2] This moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.
-
Linker: The warhead and the harness are connected by a (3R)-3-Pyrrolidinemethanol-based linker.[2] The nature and length of the linker are critical for optimal ternary complex formation between BTK and CRBN, which is a prerequisite for efficient ubiquitination and subsequent degradation of BTK.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key binding and degradation data.
Table 1: Binding Affinity of this compound
| Target Protein | Assay Type | IC50 (nM) |
| Wild-Type BTK | FRET Competition Assay | 1.2[3] |
| C481S Mutant BTK | FRET Competition Assay | 2.7[3] |
| T474I Mutant BTK | FRET Competition Assay | 1.2[3] |
| Cereblon (CRBN) | FRET Competition Assay | 9[3] |
Table 2: Degradation Potency of this compound in TMD8 Cells
| Parameter | Cell Line | Value (nM) |
| DC50 (Wild-Type BTK) | TMD8 | ≤ 0.2[2] |
| DC90 (Wild-Type BTK) | TMD8 | ≤ 0.5[2] |
| DC50 (C481S Mutant BTK) | TMD8 | ≤ 0.2[2] |
| DC90 (C481S Mutant BTK) | TMD8 | ≤ 0.5[2] |
Signaling Pathway and Mechanism of Action
This compound operates by inducing the proximity of BTK and the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of BTK.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
BTK Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in BTK protein levels in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: TMD8 cells, which endogenously express wild-type BTK, or engineered TMD8 cells expressing mutant BTK (e.g., C481S) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for BTK (e.g., Cell Signaling Technology, #8547, at a 1:1000 dilution).[3]
-
A primary antibody for a housekeeping protein, such as GAPDH (e.g., Cell Signaling Technology, #5174, at a 1:3000 dilution), is used as a loading control.[3]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
The band intensities are quantified using densitometry software (e.g., ImageJ).
-
BTK protein levels are normalized to the corresponding GAPDH levels for each sample.
-
The percentage of BTK degradation is calculated relative to the vehicle-treated control. DC50 and DC90 values are determined by fitting the dose-response data to a nonlinear regression curve.
-
Binding Affinity Determination (FRET Competition Assay)
This assay is employed to determine the binding affinity (IC50) of this compound to its target protein (BTK) and the E3 ligase (CRBN).
Methodology:
-
Reagents:
-
Biotinylated full-length BTK protein (wild-type or mutant).
-
Recombinant CRBN protein.
-
A fluorescently labeled probe that binds to the target protein (BTK or CRBN).
-
A FRET donor and acceptor pair (e.g., Europium cryptate-labeled streptavidin and a fluorescently tagged secondary antibody).
-
-
Assay Procedure:
-
A fixed concentration of the biotinylated target protein is incubated with a fluorescent probe in the presence of varying concentrations of this compound in a microplate.
-
The FRET donor (e.g., streptavidin-Europium) is added, which binds to the biotinylated target protein.
-
The FRET acceptor is added, which binds to the fluorescent probe.
-
When the probe is bound to the target protein, the donor and acceptor are in close proximity, resulting in a FRET signal.
-
This compound competes with the fluorescent probe for binding to the target protein. As the concentration of this compound increases, it displaces the probe, leading to a decrease in the FRET signal.
-
-
Data Analysis:
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the control (no compound).
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the FRET signal, is determined by fitting the dose-response data to a sigmoidal curve.
-
Experimental and Logical Workflows
The development and characterization of this compound follow a logical progression from initial design to in-depth biological evaluation.
Conclusion
This compound is a well-characterized BTK-degrading PROTAC with a clear structure-activity relationship. Its three-part design enables the effective recruitment of the E3 ligase CRBN to BTK, leading to potent and selective degradation of the target protein. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug development. The successful design and preclinical validation of this compound underscore the potential of the PROTAC modality to address challenges in oncology, including acquired drug resistance.
References
- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of NRX-0492: A BTK Degrader for Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for NRX-0492, a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway implicated in the pathogenesis of Chronic Lymphocytic Leukemia (CLL).
Core Mechanism of Action
This compound is an orally bioavailable small molecule that functions as a BTK degrader. It is comprised of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN). This dual binding brings BTK into close proximity with the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1][2] This mechanism of action is distinct from BTK inhibitors, as it eliminates the target protein rather than just blocking its enzymatic activity.
Signaling Pathway of this compound in Leukemia
The following diagram illustrates the mechanism of action of this compound in the context of the B-cell receptor signaling pathway.
Caption: Mechanism of this compound-mediated BTK degradation.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound in leukemia models.
Table 1: In Vitro Degradation of BTK
| Cell Line/Cell Type | BTK Status | DC50 (nM) | DC90 (nM) | Time Point |
| TMD8 | Wild-Type | ≤0.2 | ≤0.5 | 4 hours |
| TMD8 | C481S Mutant | ≤0.2 | ≤0.5 | 4 hours |
| Primary CLL Cells | Wild-Type | ≤0.2 | ≤0.5 | Not Specified |
| Primary CLL Cells | C481 Mutant | ≤0.2 | ≤0.5 | Not Specified |
DC50: Half-maximal degradation concentration; DC90: 90% degradation concentration. Data from[1][3][4]
Table 2: In Vitro Binding Affinity of this compound
| BTK Variant | IC50 (nM) |
| Wild-Type | 1.2 |
| C481S Mutant | 2.7 |
| T474I Mutant | 1.2 |
IC50: Half-maximal inhibitory concentration. Data from[3]
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Model
| Animal Model | Treatment | Dosing | Outcome |
| NSG Mice with CLL PDX | This compound | 30 mg/kg, p.o. | BTK degradation in blood and spleen, reduced Ki67+/CD69+ cells, decreased splenic tumor burden.[3] |
NSG: NOD/SCID/IL2Rγ-/-; p.o.: oral administration.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
Western Blotting for BTK Degradation
Objective: To quantify the degradation of BTK protein in cell lines and primary CLL cells following treatment with this compound.
Protocol:
-
Cell Lysis: Treated and control cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BTK (e.g., rabbit anti-BTK). A loading control antibody (e.g., mouse anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the BTK bands relative to the loading control.
Patient-Derived Xenograft (PDX) Model of CLL
Objective: To evaluate the in vivo efficacy of orally administered this compound in a clinically relevant animal model of CLL.
Protocol:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patients with CLL.
-
Animal Model: Immunodeficient mice, such as NOD/SCID/IL2Rγ-/- (NSG) mice, are used as hosts.
-
Engraftment: A specified number of CLL patient PBMCs are injected into the mice, typically intravenously or intraperitoneally.
-
Treatment: Once engraftment is confirmed (e.g., by flow cytometry analysis of peripheral blood), mice are randomized into treatment and vehicle control groups. This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg daily).
-
Monitoring: Tumor burden is monitored by measuring the percentage of human CD19+CD5+ cells in the peripheral blood. Animal health and body weight are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tissues such as spleen, bone marrow, and blood are collected for analysis of BTK degradation (by Western blot or flow cytometry), CLL cell proliferation (e.g., Ki67 staining), and tumor burden.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound using a patient-derived xenograft model.
Caption: Workflow for a patient-derived xenograft (PDX) study.
Summary and Future Directions
The preclinical data for this compound demonstrate its potential as a therapeutic agent for leukemia, particularly for CLL. Its ability to induce rapid and sustained degradation of both wild-type and mutant forms of BTK at nanomolar concentrations is a key advantage, especially in the context of acquired resistance to BTK inhibitors.[1][4][5] The in vivo data from PDX models further support its potential for clinical development, showing oral bioavailability and anti-tumor activity.[3][5]
Future research will likely focus on the long-term efficacy and safety of this compound in more complex preclinical models, as well as its potential in combination with other anti-leukemic agents. Clinical trials are currently underway to evaluate the safety and efficacy of BTK degraders in patients with B-cell malignancies.[1][4]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Method for Generating a Patient-Derived Xenograft Model of CLL | Springer Nature Experiments [experiments.springernature.com]
- 3. B-cell receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Method for Generating a Patient-Derived Xenograft Model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NRX-0492 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-0492 is a potent and selective Bruton's tyrosine kinase (BTK) degrader for oral administration.[1] It belongs to the class of molecules known as Proteolysis-Targeting Chimeras (PROTACs). This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of BTK, a critical component of the B-cell receptor (BCR) signaling pathway that is a key driver in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[2][3][4] Notably, this compound is effective against both wild-type BTK and the C481S mutant, a common mutation that confers resistance to covalent BTK inhibitors like ibrutinib.[5][6] These application notes provide detailed protocols for the utilization of this compound in patient-derived xenograft (PDX) models, a valuable preclinical tool for evaluating therapeutic efficacy in a setting that closely mimics human tumors.[7][8]
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN).[5][9] This binding facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the polyubiquitination of BTK and its subsequent degradation by the proteasome.[9] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BTK protein molecules.[9]
Caption: Mechanism of this compound-mediated BTK protein degradation.
Signaling Pathway
This compound targets the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[4] By degrading BTK, this compound effectively inhibits downstream signaling cascades, including the NF-κB pathway.[5]
Caption: Inhibition of the BCR signaling pathway by this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Degradation and Binding Affinity of this compound
| Parameter | Cell Type/Target | Value | Reference |
| DC₅₀ | Primary CLL cells | ≤0.2 nM | [5][10] |
| DC₉₀ | Primary CLL cells | ≤0.5 nM | [5][10] |
| DC₅₀ | TMD8 cells (Wild-type BTK) | 0.1 nM | [5][10] |
| DC₉₀ | TMD8 cells (Wild-type BTK) | 0.3 nM | [5][10] |
| DC₅₀ | TMD8 cells (C481S mutant BTK) | 0.2 nM | [5][10] |
| DC₉₀ | TMD8 cells (C481S mutant BTK) | 0.5 nM | [5][10] |
| IC₅₀ | Wild-type BTK | 1.2 nM | [1] |
| IC₅₀ | C481S mutant BTK | 2.7 nM | [1] |
| IC₅₀ | T474I mutant BTK | 1.2 nM | [1] |
Table 2: In Vivo Efficacy of this compound in CLL PDX Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| NOD/SCID/IL2Rγ⁻/⁻ (NSG) mice | Single dose: 30 mg/kg, oral gavage | Induced BTK degradation in blood and spleen. | [1][5] |
| NOD/SCID/IL2Rγ⁻/⁻ (NSG) mice | Continuous dosing: 0.2 mg/mL in drinking water with 5% hydroxypropyl beta cyclodextrin | Inhibited activation and proliferation of CLL cells; Reduced splenic tumor burden. | [5] |
Experimental Protocols
Protocol 1: Establishment of CLL Patient-Derived Xenograft (PDX) Model
This protocol outlines the procedure for establishing a CLL PDX model in immunodeficient mice.[5][7][10]
Materials:
-
Primary CLL cells from patients (with informed consent)
-
RPMI-1640 medium with 10% heat-inactivated fetal bovine serum and 5% penicillin/streptomycin
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (27G)
Procedure:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples by Ficoll-Paque density gradient centrifugation. Thaw and culture primary CLL cells in complete RPMI-1640 medium for 24 hours before injection.[5][10]
-
Animal Preparation: Anesthetize NSG mice using a calibrated vaporizer.
-
Cell Implantation: Inject each mouse with 20 x 10⁶ CLL cells intraperitoneally and 40 x 10⁶ cells intravenously.[5][10]
-
Engraftment Monitoring: Starting three days after inoculation, enumerate human cells (CD45+) in the peripheral blood using flow cytometry to monitor engraftment.[5][10]
Protocol 2: In Vivo Efficacy Study of this compound in a CLL PDX Model
This protocol describes the administration of this compound to established CLL PDX models to evaluate its anti-tumor activity.
Materials:
-
Established CLL PDX mice
-
This compound
-
Vehicle (e.g., 5% hydroxypropyl beta cyclodextrin in drinking water for continuous dosing, or an appropriate vehicle for oral gavage)[5]
-
Oral gavage needles
-
Calipers
Procedure:
-
Group Allocation: Once engraftment is confirmed, randomize mice into treatment and vehicle control groups.
-
Drug Administration:
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Collect peripheral blood samples at designated time points to assess BTK degradation in CLL cells via flow cytometry or Western blot.
-
At the end of the study, euthanize mice and collect spleens to assess tumor burden and BTK degradation.[5]
-
-
Endpoint Analysis:
-
Analyze the percentage of Ki67+ and CD69+ CLL cells in blood and spleen to assess inhibition of activation and proliferation.[1]
-
Measure spleen weight to determine tumor burden.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vivo study with this compound in a PDX model.
Caption: Workflow for evaluating this compound in PDX models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. f.oaes.cc [f.oaes.cc]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols for NRX-0492 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-0492 is a potent and selective Bruton's tyrosine kinase (BTK) targeted protein degrader. It operates as a proteolysis-targeting chimera (PROTAC), inducing the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This mechanism of action makes it a promising therapeutic candidate for B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), particularly in cases of resistance to conventional BTK inhibitors.[1][3] Preclinical animal studies have been instrumental in characterizing the in vivo efficacy and pharmacodynamics of this compound.
These application notes provide a detailed overview of the administration of this compound in animal models based on published preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing similar in vivo studies.
Mechanism of Action: BTK Degradation
This compound is a heterobifunctional molecule that links a non-covalent BTK-binding moiety to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[1][2] This dual binding brings BTK into proximity with the E3 ligase complex, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[4] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK protein molecules.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound.
In Vitro BTK Degradation
| Cell Type | Wild-Type/Mutant BTK | DC50 | DC90 | Reference |
| TMD8 Cells | Wild-Type | 0.1 nM | 0.3 nM | [4] |
| TMD8 Cells | C481S Mutant | 0.2 nM | 0.5 nM | [4] |
| Primary CLL Cells | Wild-Type & C481 Mutant | ≤0.2 nM | ≤0.5 nM | [1][2][4] |
DC50: Half-maximal degradation concentration. DC90: 90% degradation concentration.
In Vivo Administration and Efficacy in a CLL Patient-Derived Xenograft (PDX) Model
| Parameter | Details | Reference |
| Animal Model | NOD/SCID/IL2Rγnull (NSG) mice | [4] |
| Cell Inoculation | 20 x 10^6 primary human CLL cells intraperitoneally and 40 x 10^6 cells intravenously | [4] |
| Single Dose Administration | 30 mg/kg via oral gavage | [4] |
| Continuous Dosing | 0.2 mg/mL in drinking water with 5% hydroxypropyl beta cyclodextrin | [4] |
| Treatment Duration | 21 days | [4] |
| Observed Effects | - Induced BTK degradation in blood and spleen- Inhibited activation and proliferation of CLL cells- Reduced splenic tumor burden | [1][2][4][5] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Mouse Model for Chronic Lymphocytic Leukemia (CLL)
This protocol outlines the methodology for establishing a CLL PDX model and assessing the in vivo efficacy of this compound.
1. Animal Model and Housing:
-
Species: NOD/SCID/IL2Rγnull (NSG) mice.
-
Supplier: The Jackson Laboratory (Stock #5557) or equivalent.[4]
-
Housing: Maintain mice in a specific-pathogen-free facility in accordance with institutional guidelines.
-
Ethics: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).[4]
2. Cell Preparation and Inoculation:
-
Cells: Use primary CLL cells obtained from consenting patients under Institutional Review Board (IRB) oversight.[4]
-
Thawing and Culture: Thaw and culture primary CLL cells in complete RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum and 5% penicillin/streptomycin at 37°C for 24 hours prior to inoculation.[4]
-
Inoculation:
3. Engraftment Monitoring:
-
Three days post-inoculation, enumerate human cells in the peripheral blood using flow cytometry to confirm engraftment.[4]
4. This compound Administration:
-
Formulation for Oral Gavage (Single Dose): Prepare a suspension of this compound at the desired concentration (e.g., for a 30 mg/kg dose) in an appropriate vehicle.
-
Formulation for Drinking Water (Continuous Dosing): Dissolve this compound in drinking water containing 5% hydroxypropyl beta cyclodextrin to a final concentration of 0.2 mg/mL.[4]
-
Treatment Groups:
-
Vehicle Control Group: Administer the vehicle solution to a cohort of mice.
-
This compound Treatment Group: Administer this compound via the chosen method (single or continuous dosing).
-
-
Treatment Duration: Treat animals for a period of 21 days.[4]
5. Monitoring and Endpoint Analysis:
-
On-Treatment Monitoring:
-
On day 8 of treatment, collect peripheral blood to assess BTK expression in CLL cells via flow cytometry.[4]
-
-
Euthanasia and Tissue Collection:
-
On day 22, euthanize the mice.[4]
-
Collect blood and spleen for further analysis.
-
-
Outcome Measures:
-
Quantify BTK degradation in CLL cells from blood and spleen.
-
Assess the activation and proliferation of CLL cells (e.g., using Ki67 and CD69 markers).
-
Measure splenic tumor burden.
-
Conclusion
The available preclinical data demonstrate that orally administered this compound effectively degrades BTK in vivo, leading to the inhibition of CLL cell proliferation and a reduction in tumor burden in a patient-derived xenograft model.[2][4][5] The protocols and data presented provide a solid foundation for the design of further preclinical studies to explore the full therapeutic potential of this compound. As a tool compound representing the pharmacological mechanisms of clinical candidates like NX-2127, research with this compound is valuable for understanding this class of BTK degraders.[4]
References
- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. healthunlocked.com [healthunlocked.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Monitoring BTK Degradation by NRX-0492
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-0492 is a potent and selective Bruton's tyrosine kinase (BTK) degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This document provides a detailed protocol for assessing the degradation of BTK in response to this compound treatment using Western blotting, along with relevant quantitative data and pathway diagrams.
This compound is comprised of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN), leading to the targeted degradation of BTK.[1][2] This mechanism is effective against both wild-type and C481S mutant BTK, the latter being a common mutation conferring resistance to covalent BTK inhibitors like ibrutinib.[1][2][4]
Quantitative Data Summary
The following tables summarize the dose-response and time-course data for BTK degradation induced by this compound in various cell lines.
Table 1: Dose-Response of this compound on BTK Degradation (4-hour treatment)
| Cell Line | BTK Genotype | DC50 (nM) | DC90 (nM) | Reference |
| TMD8 | Wild-Type | 0.1 | 0.3 | [1][2] |
| TMD8 | C481S Mutant | 0.2 | 0.5 | [1][2] |
| Primary CLL Cells | Wild-Type/Mutant | ≤ 0.2 | ≤ 0.5 | [1][2] |
Table 2: Time-Course of BTK Degradation with this compound
| Cell Line | This compound Concentration | Time Point | % BTK Degradation | Reference |
| TMD8 | 0.2 nM | 4 hours | ≥ 50% | [1][2] |
| TMD8 | 0.2 nM | 24 hours | Undetectable | [1][2] |
| Primary CLL Cells | 0.2 nM | 4 hours | ~45% | [5] |
| Primary CLL Cells | 2 nM | 4 hours | 99% | [5] |
Signaling Pathway and Mechanism of Action
BTK Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, leading to B-cell proliferation, survival, and differentiation.
Caption: Simplified BTK signaling pathway upon B-cell receptor (BCR) activation.
Mechanism of this compound Action
This compound acts as a molecular bridge, bringing BTK into proximity with the E3 ubiquitin ligase cereblon (CRBN). This results in the polyubiquitination of BTK, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-mediated BTK degradation.
Experimental Protocol: Western Blot for BTK Degradation
This protocol outlines the steps for treating cells with this compound and subsequently analyzing BTK protein levels via Western blotting.
Experimental Workflow
Caption: Western blot workflow for analyzing BTK degradation.
Materials and Reagents
-
Cell Lines: TMD8 or primary Chronic Lymphocytic Leukemia (CLL) cells.[1][5]
-
This compound
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels
-
Transfer Buffer
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BTK antibody
-
Mouse or Rabbit anti-GAPDH antibody (loading control)[1]
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Wash Buffer: TBST
Protocol Steps
-
Cell Seeding and Treatment:
-
Seed TMD8 or CLL cells at an appropriate density (e.g., 5 x 10^6 cells/mL).[5]
-
Allow cells to adhere or stabilize overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 nM to 100 nM for dose-response) or a fixed concentration for a time-course (e.g., 0.2 nM for 0, 2, 4, 8, 24 hours).[1][2][5] Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Following treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against BTK, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH) to ensure equal protein loading.[1]
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the corresponding loading control band intensity for each sample.
-
Conclusion
This protocol provides a comprehensive framework for the analysis of BTK degradation by this compound. The provided quantitative data and diagrams offer valuable context for experimental design and data interpretation. Adherence to this detailed methodology will enable researchers to accurately and reproducibly assess the efficacy of this compound and other potential BTK degraders.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ibrutinib Resistance with NRX-0492
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NRX-0492, a potent Bruton's tyrosine kinase (BTK) degrader, for investigating mechanisms of ibrutinib resistance in B-cell malignancies. The protocols outlined below are based on established methodologies and published data to ensure robust and reproducible results.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BTK.[1][2] It consists of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] This proximity leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1][3][4] A key advantage of this compound is its ability to degrade both wild-type BTK and the C481S mutant form, which is a common cause of acquired resistance to the covalent BTK inhibitor ibrutinib.[3][4][5][6]
Key Applications
-
Overcoming Ibrutinib Resistance: Studying the efficacy of BTK degradation as a strategy to eliminate cancer cells harboring the ibrutinib-resistant C481S BTK mutation.[3][6]
-
Investigating B-Cell Receptor (BCR) Signaling: Elucidating the downstream consequences of BTK protein loss on BCR signaling pathways in both sensitive and resistant cell lines.[1][3][4]
-
In Vivo Preclinical Studies: Evaluating the anti-tumor activity of this compound in patient-derived xenograft (PDX) models of ibrutinib-resistant chronic lymphocytic leukemia (CLL).[3][4]
Quantitative Data Summary
The following tables summarize the potency and efficacy of this compound in degrading wild-type and mutant BTK.
Table 1: In Vitro Degradation of BTK by this compound
| Cell Line/Sample Type | BTK Genotype | DC50 (nM) | DC90 (nM) | Treatment Time (hours) | Reference |
| TMD8 Cells | Wild-Type | 0.1 | 0.3 | 4 | [3][4] |
| TMD8 Cells | C481S Mutant | 0.2 | 0.5 | 4 | [3][4] |
| Primary CLL Cells | Wild-Type | ≤0.2 | ≤0.5 | 4 | [1][3][4][5][7] |
| Primary CLL Cells from patients progressing on ibrutinib | C481S Mutant | <1 | Not Reported | 4 | [3] |
Table 2: Binding Affinity of this compound to BTK Variants
| BTK Variant | IC50 (nM) | Reference |
| Wild-Type BTK | 1.2 | [1] |
| C481S Mutant BTK | 2.7 | [1] |
| T474I Mutant BTK | 1.2 | [1] |
Signaling Pathways
Ibrutinib Action and Resistance Mechanism
Ibrutinib is a covalent inhibitor that irreversibly binds to the cysteine residue at position 481 (C481) in the active site of BTK, thereby blocking its kinase activity and downstream signaling.[8][9][10] A common mechanism of acquired resistance is a mutation at this site, most frequently a cysteine to serine substitution (C481S), which prevents the covalent binding of ibrutinib.[8][9][10][11]
Caption: Ibrutinib inhibits BTK signaling; the C481S mutation confers resistance.
This compound Mechanism of Action
This compound acts as a molecular bridge, bringing BTK into proximity with the CRBN E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of BTK, marking it for degradation by the proteasome. This mechanism is effective against both wild-type and C481S mutant BTK.
Caption: this compound facilitates the ubiquitination and proteasomal degradation of BTK.
Experimental Protocols
Protocol 1: In Vitro BTK Degradation Assay in Cell Lines
This protocol details the steps to assess the dose-dependent degradation of BTK in cultured cells following treatment with this compound.
Materials:
-
TMD8 cells (wild-type or expressing C481S mutant BTK)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed TMD8 cells at a density of 5 x 10^6 cells/mL in 24-well plates.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Treat cells with increasing concentrations of this compound (e.g., 0.05 nM to 4 nM) or DMSO for 4 hours at 37°C.[1]
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize BTK levels to the loading control and express as a percentage of the DMSO-treated control. Calculate DC50 and DC90 values using non-linear regression analysis.[4]
Caption: Workflow for in vitro BTK degradation assessment by Western blot.
Protocol 2: BTK Degradation in Primary CLL Cells via Flow Cytometry
This protocol allows for the specific analysis of BTK protein levels within the CLL cell population from patient samples.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from CLL patients
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD5, anti-BTK
-
Flow cytometer
Procedure:
-
Cell Culture: Culture primary CLL cells at a density of 5 x 10^6 cells/mL.[6]
-
Compound Treatment: Treat cells with this compound (e.g., 2 nM) or DMSO for 4 hours.[4]
-
Surface Staining: Wash cells and stain with anti-CD19 and anti-CD5 antibodies to identify the CLL cell population.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.
-
Intracellular Staining: Stain cells with a fluorochrome-conjugated anti-BTK antibody.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD19+/CD5+ CLL cell population.
-
Measure the mean fluorescence intensity (MFI) of the BTK signal in the gated population.
-
-
Data Analysis: Compare the BTK MFI of this compound-treated cells to that of DMSO-treated cells to determine the percentage of BTK degradation.
Caption: Flow cytometry workflow for measuring BTK degradation in primary CLL cells.
Protocol 3: In Vivo Study Using Patient-Derived Xenograft (PDX) Models
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound in an ibrutinib-resistant CLL PDX model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγ-/- or NSG)
-
PBMCs from a patient with ibrutinib-resistant CLL (harboring C481S mutation)
-
This compound formulated for oral administration
-
Vehicle control
-
Materials for blood collection and processing
-
Materials for tissue harvesting (spleen)
-
Flow cytometry antibodies (as in Protocol 2)
Procedure:
-
Xenograft Establishment: Inject NSG mice with PBMCs from a patient with ibrutinib-resistant CLL.[3]
-
Treatment: Once CLL cells are engrafted, randomize mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, orally) or vehicle daily for a specified period (e.g., 21 days).[1][4]
-
Monitoring:
-
Monitor mice for signs of toxicity and tumor burden.
-
Periodically collect peripheral blood to assess BTK degradation and CLL cell proliferation (e.g., Ki67 staining) by flow cytometry.[3]
-
-
Endpoint Analysis:
-
Data Analysis: Compare the readouts (BTK levels, tumor burden, etc.) between the this compound-treated and vehicle-treated groups to determine in vivo efficacy.
Caption: Workflow for in vivo evaluation of this compound in a CLL PDX model.
Conclusion
This compound is a valuable tool for studying ibrutinib resistance. Its ability to effectively degrade both wild-type and C481S mutant BTK provides a powerful approach to investigate the biology of resistant B-cell malignancies and to explore BTK degradation as a therapeutic strategy. The protocols provided herein offer a framework for researchers to utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrutinib [cancer.fr]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for In Vivo Studies of NRX-0492
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-0492 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Bruton's tyrosine kinase (BTK).[1][2] BTK is a clinically validated target in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[1][2] this compound has demonstrated efficacy in degrading both wild-type and C481S mutant BTK, a common mechanism of resistance to covalent BTK inhibitors.[1][2] These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound using a patient-derived xenograft (PDX) model of CLL.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity induces the ubiquitination and subsequent proteasomal degradation of the BTK protein, leading to the inhibition of downstream signaling pathways crucial for B-cell proliferation and survival.
Signaling Pathway of this compound Action
References
- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Inhibitory Effect of NRX-0492 on NF-κB Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular processes including inflammation, immunity, and cell survival.[1] Dysregulation of this pathway is a hallmark of various diseases, particularly B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), where it is driven by B-cell receptor (BCR) signaling.[2] Bruton's tyrosine kinase (BTK) is an essential kinase downstream of the BCR that is critical for activating the canonical NF-κB pathway.[3][4]
NRX-0492 is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of BTK.[5] It is a heterobifunctional molecule that links a noncovalent BTK-binding domain to a ligand for the E3 ubiquitin ligase, cereblon.[2][6] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BTK, effectively removing the protein from the cell.[6][7] By eliminating BTK, this compound potently inhibits BCR-mediated signaling and, consequently, downstream NF-κB activation.[7][8] This application note provides detailed protocols for quantifying the inhibitory effects of this compound on the NF-κB pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on BTK degradation and downstream signaling, as reported in the literature.
Table 1: Potency of this compound in BTK Degradation
| Cell Line / Type | BTK Mutant Status | DC₅₀ (nM) | DC₉₀ (nM) | Reference |
|---|---|---|---|---|
| TMD8 | Wild-Type | 0.1 | 0.3 | [7][8] |
| TMD8 | C481S Mutant | 0.2 | 0.5 | [7][8] |
| Primary CLL Cells | Wild-Type / C481S | ≤ 0.2 | ≤ 0.5 |[2][5][9] |
Table 2: Effect of this compound on Downstream NF-κB Signaling
| Assay Type | Cell Type | Treatment | Outcome | Reference |
|---|---|---|---|---|
| RNA Sequencing | Primary CLL Cells | 2 nM this compound | Strong downregulation of NF-κB regulated genes. | [7][8] |
| Chemokine Secretion | Primary CLL Cells | this compound (sub-nM) | Greatly reduced secretion of CCL3 and CCL4. |[7][8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Bruton's TK regulates macrophage NF-κB and NLRP3 inflammasome activation in metabolic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Cells Treated with NRX-0492
Introduction
NRX-0492 is a potent and orally active PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1] As a heterobifunctional molecule, this compound consists of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1][3]
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[4][5] Covalent BTK inhibitors like ibrutinib have become standard therapies, but their efficacy can be limited by the emergence of resistance mutations, most commonly at the C481 residue.[2][4] this compound is designed to overcome this resistance by effectively degrading both wild-type and C481S mutant BTK.[2][6][7]
These application notes provide detailed protocols for utilizing flow cytometry to quantify the key cellular effects of this compound, including target degradation, apoptosis induction, cell cycle progression, and modulation of activation markers.
Mechanism of Action & Signaling Pathway
This compound leverages the cell's own ubiquitin-proteasome system to eliminate BTK. By forming a ternary complex between BTK and the CRL4^CRBN^ E3 ligase, it acts as a catalyst for BTK ubiquitination, marking it for destruction by the proteasome.[2][3] The degradation of BTK effectively shuts down the downstream BCR signaling cascade, including the NF-κB and MYC pathways, thereby inhibiting the pro-survival signals that drive malignant B-cell proliferation.[2][7]
Data Presentation: Potency and Affinity
The following tables summarize the quantitative efficacy of this compound from preclinical studies.
Table 1: Degradation Potency of this compound
| Cell Type | BTK Status | Parameter | Value (nM) | Citation |
|---|---|---|---|---|
| Primary CLL Cells | Wild-Type | DC50 | ≤ 0.2 | [1][2][4] |
| Primary CLL Cells | Wild-Type | DC90 | ≤ 0.5 | [1][2][4] |
| TMD8 Cell Line | Wild-Type | DC50 | 0.1 | [2][7] |
| TMD8 Cell Line | Wild-Type | DC90 | 0.3 | [2][7] |
| TMD8 Cell Line | C481S Mutant | DC50 | 0.2 | [2][7] |
| TMD8 Cell Line | C481S Mutant | DC90 | 0.5 |[2][7] |
Table 2: Binding Affinity (IC50) of this compound
| BTK Variant | Parameter | Value (nM) | Citation |
|---|---|---|---|
| Wild-Type | IC50 | 1.2 | [1] |
| C481S Mutant | IC50 | 2.7 | [1] |
| T474I Mutant | IC50 | 1.2 |[1] |
Experimental Protocols
Application 1: Quantification of Intracellular BTK Degradation
Principle: This protocol measures the primary pharmacodynamic effect of this compound—the reduction of total BTK protein levels within the cell. Cells are treated, fixed to preserve the cellular state, permeabilized to allow antibody access to the cytoplasm, and stained with a fluorescently-conjugated anti-BTK antibody for analysis by flow cytometry.
Protocol:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Staining:
-
Harvest cells and wash once with cold PBS containing 2% FBS (FACS Buffer).
-
Resuspend cells in 100 µL of FACS Buffer. If analyzing mixed populations like PBMCs, add surface antibodies (e.g., anti-CD19 to gate on B-cells).
-
Add a viability dye (e.g., Fixable Violet Dead Cell Stain) according to the manufacturer's protocol to exclude dead cells from the analysis.[2][7]
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Fixation and Permeabilization:
-
Wash cells once with FACS Buffer.
-
Fix the cells by resuspending in a fixation buffer (e.g., Cytofix/Cytoperm solution or 2-4% paraformaldehyde) for 20 minutes at 4°C.
-
Wash cells twice with a permeabilization buffer (e.g., Perm/Wash buffer).
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of permeabilization buffer containing the recommended concentration of a fluorescently-conjugated anti-BTK antibody (e.g., anti-BTK AF647).[2]
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash cells twice with permeabilization buffer and resuspend in FACS Buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the data by gating on live, single cells (and CD19+ cells if applicable). Quantify the Median Fluorescence Intensity (MFI) of the BTK signal in treated samples relative to the vehicle control.
-
Application 2: Analysis of Apoptosis by Annexin V Staining
Principle: While this compound primarily works by inhibiting pro-survival signals, it's important to assess its downstream effects on cell viability. This protocol uses dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while the nuclear dye enters late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in Application 1. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Harvest both adherent and suspension cells and wash once with cold PBS.
-
-
Staining:
-
Data Acquisition and Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Acquire samples on a flow cytometer immediately (within 1 hour).
-
Analyze data by plotting Annexin V vs. PI/7-AAD to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Application 3: Cell Cycle Analysis
Principle: Disruption of critical survival signaling pathways can lead to cell cycle arrest. This protocol uses a DNA-intercalating dye, such as Propidium Iodide (PI), to stain the total DNA content of cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound for a duration relevant to the cell cycle length (e.g., 24-72 hours).
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol. Wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade double-stranded RNA and ensure only DNA is stained.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer using a linear scale for the PI fluorescence channel.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
-
Application 4: Assessment of Cell Activation Markers
Principle: BTK degradation is expected to inhibit BCR-mediated cell activation and proliferation.[2] This can be monitored by measuring the expression of surface activation markers like CD69 (an early activation marker) and intracellular proliferation markers like Ki67.
Protocol:
-
Cell Seeding and Stimulation:
-
Seed and treat cells with this compound for 1-4 hours.
-
To assess the inhibition of activation, stimulate the cells with an agent that activates the BCR pathway, such as anti-IgM antibody, for an additional 6-18 hours.[2]
-
-
Staining for Surface Markers (CD69):
-
Harvest cells and wash with FACS buffer.
-
Stain with fluorescently-conjugated antibodies against CD19 (to identify B-cells) and CD69, along with a viability dye.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash and resuspend in FACS buffer for analysis.
-
-
Staining for Intracellular Markers (Ki67):
-
Follow the protocol for intracellular staining as described in Application 1 , using an anti-Ki67 antibody instead of or in addition to the anti-BTK antibody after the fixation and permeabilization steps.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the percentage of CD69-positive cells or the MFI of Ki67 within the live, single-cell, CD19-positive population to assess the inhibitory effect of this compound on cell activation and proliferation.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
preparing NRX-0492 stock solutions for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-0492 is a potent and selective Bruton's tyrosine kinase (BTK) degrader for research use.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[2][3][4] This targeted protein degradation offers a powerful tool for studying the roles of BTK in normal B-cell function and its dysregulation in various B-cell malignancies. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture-based assays.
Mechanism of Action
This compound is a chimeric molecule composed of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN).[2][4] This proximity induces the transfer of ubiquitin to BTK, marking it for degradation by the proteasome. This mechanism effectively reduces total BTK protein levels, thereby inhibiting downstream BCR signaling pathways.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 817.9351 g/mol | [1] |
| Solubility in DMSO | 200 mg/mL (244.52 mM) | |
| In Vitro Activity (DC₅₀) | ≤0.2 nM in primary Chronic Lymphocytic Leukemia (CLL) cells | [4] |
| In Vitro Activity (DC₉₀) | ≤0.5 nM in primary Chronic Lymphocytic Leukemia (CLL) cells | [4] |
| Recommended Storage | -20°C for 1 month or -80°C for 6 months |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, wide-bore pipette tips
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 817.9351 g/mol / 1000 = 8.18 mg
-
-
-
Dissolution: a. Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous or newly opened DMSO to the tube. The use of fresh DMSO is critical as it is hygroscopic and absorbed water can affect compound solubility. c. Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the serial dilution of the 10 mM primary stock solution to final working concentrations for treating cells in culture.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Perform serial dilutions in sterile DMSO or cell culture medium to create intermediate stock solutions. It is recommended to perform dilutions in a stepwise manner to ensure accuracy. For example, to achieve a final concentration in the nanomolar range, a series of 1:10 or 1:100 dilutions may be necessary.
-
Example Dilution Scheme for a 10 nM Final Concentration:
-
Prepare a 10 µM intermediate stock: Dilute the 10 mM stock 1:1000 in cell culture medium (e.g., 1 µL of 10 mM stock into 999 µL of medium).
-
Prepare a 10 nM working solution: Dilute the 10 µM intermediate stock 1:1000 in cell culture medium (e.g., 1 µL of 10 µM stock into 999 µL of medium).
-
-
-
Final Dosing: Add the appropriate volume of the final working solution to your cell culture plates to achieve the desired experimental concentration. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Stability in Culture: Once diluted in aqueous cell culture medium, it is recommended to use the working solutions fresh and not store them for extended periods.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing NRX-0492 Concentration for Enhanced BTK Degradation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NRX-0492 for the effective degradation of Bruton's tyrosine kinase (BTK). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate BTK degradation?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target BTK for degradation. It is a heterobifunctional molecule that consists of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[1][3] This mechanism allows for the catalytic degradation of BTK, meaning a single molecule of this compound can induce the degradation of multiple BTK protein molecules.[3]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: For initial dose-response experiments, a concentration range of 0.01 nM to 100 nM is recommended. Based on published data, this compound induces significant BTK degradation at sub-nanomolar concentrations in cell lines like TMD8 and in primary Chronic Lymphocytic Leukemia (CLL) cells.[1][4]
Q3: How long does it take to observe BTK degradation after this compound treatment?
A3: Significant BTK degradation can be observed as early as 4 hours post-treatment.[1][5] In time-course experiments using 0.2 nM of this compound, a reduction of over 50% in BTK levels was seen at 4 hours, with levels becoming undetectable at 24 hours.[1][6]
Q4: Is this compound effective against mutated forms of BTK?
A4: Yes, this compound is effective against both wild-type (WT) and C481S mutant BTK, a common mutation that confers resistance to covalent BTK inhibitors like ibrutinib.[1][4] It has been shown to degrade both forms with similar potency.[1]
Q5: What are the key parameters to optimize for efficient BTK degradation?
A5: The key parameters to optimize are this compound concentration and treatment duration. Cell density and the specific cell type being used can also influence the efficiency of degradation. It is recommended to perform a dose-response and a time-course experiment for each new cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low BTK degradation | 1. Suboptimal this compound concentration: The concentration used may be too low. 2. Insufficient treatment time: The incubation period may be too short. 3. Cell line specific factors: The cell line may have low expression of CRBN or be otherwise resistant. 4. Inactive compound: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 1 µM). 2. Increase the treatment time (e.g., check at 4, 8, 12, and 24 hours). 3. Verify CRBN expression in your cell line via Western blot or qPCR. As a control, test this compound in a sensitive cell line like TMD8.[1] 4. Prepare a fresh stock solution of this compound. |
| High cell toxicity | 1. High this compound concentration: The concentration used may be causing off-target effects. 2. Prolonged treatment: Extended exposure to the compound could be cytotoxic. | 1. Lower the concentration of this compound. Effective BTK degradation occurs at sub-nanomolar concentrations where cytotoxicity is minimal.[4][5] 2. Reduce the treatment duration. A 4-hour treatment is often sufficient to observe significant degradation.[1] |
| Inconsistent results | 1. Variable cell density: Inconsistent cell numbers can affect the compound-to-cell ratio. 2. Inconsistent reagent preparation: Variations in the preparation of this compound dilutions. 3. Passage number of cells: High passage numbers can lead to phenotypic changes. | 1. Ensure consistent cell seeding density for all experiments. 2. Prepare fresh serial dilutions of this compound for each experiment from a validated stock. 3. Use cells with a low passage number and maintain consistent cell culture conditions. |
| BTK levels recover quickly after washout | 1. Short pulse treatment: The initial treatment duration may not have been long enough to ensure sustained degradation. | 1. Increase the duration of the initial treatment (pulse) before washout. Pulse-chase experiments have shown that a 4-hour treatment with 0.5 nM this compound leads to a continued decline in BTK levels even 24 hours after washout.[1] |
Quantitative Data Summary
Table 1: Dose-Response of this compound on BTK Degradation in Different Cell Types
| Cell Type | BTK Status | Treatment Time | DC50 | DC90 | Reference(s) |
| TMD8 | Wild-Type | 4 hours | 0.1 nM | 0.3 nM | [1] |
| TMD8 | C481S Mutant | 4 hours | 0.2 nM | 0.5 nM | [1] |
| Primary CLL Cells | Wild-Type | 4 hours | ≤0.2 nM | ≤0.5 nM | [1][7] |
| Primary CLL Cells | C481S Mutant | 4 hours | ≤0.2 nM | ≤0.5 nM | [1][7] |
DC50: Half-maximal degradation concentration; DC90: 90% degradation concentration.
Table 2: Time-Course of BTK Degradation with this compound
| Cell Type | This compound Concentration | Time Point | % BTK Reduction | Reference(s) |
| Primary CLL Cells | 0.2 nM | 4 hours | ≥50% | [1][6] |
| Primary CLL Cells | 0.2 nM | 24 hours | Undetectable | [1][6] |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound for BTK Degradation
-
Cell Seeding: Seed cells (e.g., TMD8) in a 24-well plate at a density of 5 x 10^6 cells/mL.[5]
-
Compound Preparation: Prepare a series of this compound dilutions in your cell culture medium. A suggested range is 0.01, 0.1, 1, 10, and 100 nM. Include a DMSO vehicle control.
-
Treatment: Add the prepared this compound dilutions to the cells.
-
Incubation: Incubate the cells for a fixed period, for example, 4 hours, at 37°C and 5% CO2.[1][5]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. . Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BTK band intensity to the loading control. Calculate the percentage of BTK degradation relative to the DMSO control. Plot the percentage of degradation against the log of this compound concentration to determine the DC50 value.
Protocol 2: Time-Course Analysis of BTK Degradation
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., 0.2 nM or the determined DC50/DC90 value) and a DMSO vehicle control.[1][6]
-
Incubation and Harvesting: Harvest the cells at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1 for each time point.
-
Data Analysis: Quantify the BTK protein levels at each time point relative to the 0-hour time point (or DMSO control at each time point) to determine the kinetics of degradation.
Visualizations
Caption: Mechanism of this compound-mediated BTK degradation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
NRX-0492 in DMSO: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of NRX-0492 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find troubleshooting guides and frequently asked questions to ensure the successful preparation and storage of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum reported solubility of this compound in DMSO is 200 mg/mL, which corresponds to a molar concentration of 244.52 mM.[1] It is important to note that achieving this concentration may require sonication to facilitate dissolution.[1]
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: Difficulty in dissolving this compound can arise from a few factors. Firstly, ensure you are using a sufficient volume of DMSO for the amount of compound. For high concentrations, sonication is recommended to aid dissolution.[1] Secondly, the purity of DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of this compound.[1] It is best practice to use newly opened, anhydrous grade DMSO for the preparation of your stock solutions.
Q3: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?
A3: For optimal stability, prepared stock solutions of this compound in DMSO should be stored as aliquots in tightly sealed vials. The recommended storage temperatures and corresponding stability periods are as follows:
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to prepare single-use aliquots.[1] While general studies on compound stability in DMSO suggest that several freeze-thaw cycles might not lead to significant loss for many compounds, it is a best practice to minimize them.[4]
Q4: How should I store the solid form of this compound?
A4: The solid form of this compound is more stable for long-term storage. The recommended conditions are:
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the DMSO stock solution upon storage. | The storage temperature is not low enough, or the solution has been stored for longer than the recommended duration. | Ensure storage at -80°C for long-term stability (up to 6 months) or -20°C for short-term (up to 1 month). Discard solutions stored beyond these periods. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions from solid this compound. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Difficulty achieving the maximum concentration of 200 mg/mL. | Insufficient agitation or the presence of water in the DMSO. | Use an ultrasonic bath to aid dissolution.[1] Use a fresh, unopened bottle of anhydrous or high-purity DMSO.[1] |
Quantitative Data Summary
The following table summarizes the key quantitative data for the solubility and stability of this compound.
| Parameter | Solvent | Value | Notes |
| Solubility | DMSO | 200 mg/mL (244.52 mM) | Ultrasonic assistance may be required.[1] |
| Stock Solution Stability | DMSO | 6 months at -80°C | |
| 1 month at -20°C | [1][2][3] | ||
| Solid Form Stability | - | 3 years at -20°C | |
| 2 years at 4°C | [1] |
Experimental Protocols and Workflows
While specific experimental protocols for determining the solubility and stability of this compound are not detailed in the provided search results, a general workflow for preparing and storing the compound in DMSO for in vitro studies can be inferred.
The diagram above illustrates a best-practice workflow for preparing a stock solution of this compound in DMSO. This process emphasizes the use of anhydrous DMSO and sonication to ensure complete dissolution, followed by aliquoting for proper storage to maintain compound stability.
Signaling Pathway Context
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to degrade Bruton's tyrosine kinase (BTK).[3] In numerous in vitro studies, DMSO is the vehicle used to deliver this compound to cell cultures to study its effects on BTK degradation and downstream signaling pathways.[5][6]
This diagram shows the role of this compound in inducing the degradation of BTK. A stable and soluble solution in DMSO is the critical first step for the successful execution of experiments designed to investigate this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. excenen.com [excenen.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
overcoming off-target effects of NRX-0492
Welcome to the technical support center for NRX-0492. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges during their experiments with this potent BTK degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to selectively target Bruton's tyrosine kinase (BTK) for degradation. It consists of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[1][2] This mechanism is effective against both wild-type and C481S mutant BTK, a common mutation conferring resistance to covalent BTK inhibitors.[1][3]
Q2: What are the known off-target effects of this compound?
A2: The primary known off-target effect of this compound is the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This is a class effect of immunomodulatory drugs (IMiDs) and other molecules that recruit the cereblon (CRBN) E3 ligase.[4][5][6][7] While proteomic analyses have shown this compound to be highly selective for BTK, researchers should be aware of the potential for IKZF1 and IKZF3 degradation, which may have immunological consequences in certain experimental systems.[1]
Q3: Could there be other, uncharacterized off-target effects?
A3: Yes. While global proteomic studies have shown high selectivity for BTK degradation[1], it is possible that this compound could have other, less abundant or cell-type-specific off-target effects. Off-target degradation by PROTACs can occur through several mechanisms, including the independent activity of the E3 ligase ligand or the formation of unintended ternary complexes with other proteins.[8][9]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is crucial for the correct interpretation of your results. A multi-pronged approach is recommended, including the use of appropriate controls and orthogonal validation methods. Please refer to the Troubleshooting Guide below for detailed experimental strategies.
Troubleshooting Guide: Investigating Unexpected Phenotypes
If you observe an unexpected phenotype in your experiments with this compound, the following guide will help you determine if it is an on-target or off-target effect.
Initial Assessment
-
Confirm Target Degradation: First, verify that this compound is effectively degrading BTK in your experimental system.
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the dose-dependent degradation of BTK. Off-target effects may only appear at higher concentrations.
-
Review the Literature: Check for published literature on the potential roles of BTK, IKZF1, and IKZF3 in your specific biological context to see if the observed phenotype could be explained by their degradation.
Experimental Workflow for Off-Target Validation
If the initial assessment suggests a potential off-target effect, the following experimental workflow can be used for validation.
Experimental workflow for troubleshooting off-target effects.
Quantitative Data Summary
The following table summarizes the degradation potency of this compound for BTK.
| Cell Line | Target | DC50 (nM) | DC90 (nM) | Reference |
| TMD8 | Wild-Type BTK | 0.1 | 0.3 | [1] |
| TMD8 | C481S Mutant BTK | 0.2 | 0.5 | [1] |
| Primary CLL Cells | Wild-Type BTK | ≤0.2 | ≤0.5 | [1][3] |
| Primary CLL Cells | C481S Mutant BTK | ≤0.2 | ≤0.5 | [1][3] |
Key Experimental Protocols
Protocol 1: Western Blot for Target and Off-Target Degradation
Objective: To confirm the degradation of BTK, IKZF1, and IKZF3 following this compound treatment.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against BTK, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify changes in protein levels relative to the loading control.
Protocol 2: Global Proteomics for Unbiased Off-Target Identification
Objective: To identify all proteins that are degraded upon this compound treatment in an unbiased manner.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration that gives maximal BTK degradation (e.g., 50 nM) and a vehicle control in biological triplicate for a defined period (e.g., 6 hours).
-
Sample Preparation:
-
Harvest and wash cell pellets.
-
Lyse cells and digest proteins into peptides using trypsin.
-
Label peptides with tandem mass tags (TMT) for quantitative analysis.
-
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated samples compared to controls.
-
Potential off-targets are those proteins that show a significant, dose-dependent decrease in abundance.
-
Signaling Pathway and Mitigation Strategies
This compound Mechanism of Action
The following diagram illustrates the signaling pathway of this compound, leading to the degradation of BTK.
Mechanism of this compound-mediated BTK degradation.
Logical Framework for Mitigating Off-Target Effects
This diagram outlines the key principles for designing experiments to minimize and control for off-target effects.
Principles for mitigating off-target effects.
References
- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
interpreting NRX-0492 dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NRX-0492, a potent and selective Bruton's tyrosine kinase (BTK) degrader.
Interpreting this compound Dose-Response Curves
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of BTK.[1][2] Unlike traditional inhibitors, the dose-response curve of a PROTAC can exhibit a "hook effect," where higher concentrations lead to a decrease in degradation. This is due to the formation of non-productive binary complexes at high concentrations, which prevents the formation of the productive ternary complex required for degradation.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its degradation and inhibitory activities against wild-type (WT) and mutant BTK.
Table 1: BTK Degradation Potency of this compound
| Cell Line/System | BTK Status | DC50 (nM) | DC90 (nM) | Treatment Time (hours) | Reference |
| TMD8 Cells | WT | 0.1 | 0.3 | 4 | [1][2] |
| TMD8 Cells | C481S Mutant | 0.2 | 0.5 | 4 | [1][2] |
| Primary CLL Cells | WT and C481 Mutant | ≤0.2 | ≤0.5 | Not Specified | [1][2] |
DC50: Half-maximal degradation concentration. DC90: 90% degradation concentration.
Table 2: Inhibitory Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| Wild-type BTK | 1.2 | FRET Competition Assay | [3] |
| C481S Mutant BTK | 2.7 | FRET Competition Assay | [3] |
| T474I Mutant BTK | 1.2 | FRET Competition Assay | [3] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducible and reliable results.
Protocol 1: BTK Degradation Assay via Western Blot
This protocol outlines the steps to assess the degradation of BTK in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize overnight. Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) and controls (DMSO, MG132) for the desired time (e.g., 4, 8, 24 hours).[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining BTK against the log concentration of this compound to generate a dose-response curve and determine the DC50 value.
Protocol 2: Cell Viability Assay
This protocol describes how to measure the effect of this compound on cell viability.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).[1]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the DMSO control and plot cell viability against the log concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No BTK degradation observed | 1. Compound inactivity: Improper storage or handling of this compound. 2. Low E3 ligase expression: The cell line may have low levels of Cereblon (CRBN). 3. Inefficient ternary complex formation: The linker length or conformation may not be optimal for the specific cell line. 4. Proteasome inhibition: Other compounds in the media may be inhibiting the proteasome. | 1. Ensure this compound is stored correctly (e.g., at -20°C or -80°C) and freshly diluted for each experiment.[3] 2. Confirm CRBN expression in your cell line via Western blot or qPCR. If low, consider using a different cell line. 3. While not modifiable for this compound, this is a key consideration in PROTAC design. 4. Run a positive control with a known proteasome activator or ensure no inhibitory compounds are present. Include a negative control with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.[1][2] |
| "Hook effect" observed in dose-response curve | Formation of binary complexes: At high concentrations, this compound can form separate binary complexes with BTK and CRBN, preventing the formation of the productive ternary complex. | This is an expected phenomenon for PROTACs. Ensure your dose-response curve covers a wide range of concentrations to fully characterize the degradation profile, including the ascending and descending portions of the curve. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dilution or addition of this compound. 3. Edge effects in plates: Evaporation or temperature gradients in the outer wells of the plate. | 1. Ensure a homogenous cell suspension before seeding and be consistent with your seeding technique. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental samples, or fill them with media to minimize edge effects. |
| Unexpected cytotoxicity | Off-target effects: this compound may be degrading other essential proteins. | Perform proteomics analysis to identify other proteins that are degraded upon this compound treatment.[2] Compare the cytotoxic effects with a BTK inhibitor to distinguish between on-target and off-target toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a PROTAC that functions as a BTK degrader. It is a heterobifunctional molecule with one end that binds to BTK and the other end that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This brings BTK and the E3 ligase into close proximity, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1][2]
Q2: Why is my dose-response curve for BTK degradation not a standard sigmoidal shape? A2: PROTACs like this compound often exhibit a "hook effect," where the degradation effect decreases at very high concentrations. This is because at high concentrations, the PROTAC can bind to BTK and the E3 ligase separately (forming binary complexes) more frequently than bringing them together in a productive ternary complex, thus reducing the efficiency of degradation.
Q3: What are the appropriate controls for a BTK degradation experiment with this compound? A3: Essential controls include:
-
Vehicle control (DMSO): To assess the baseline level of BTK.
-
Proteasome inhibitor (e.g., MG132) + this compound: To confirm that the degradation is proteasome-dependent.[1][2]
-
Inactive epimer or a molecule with a mutated CRBN-binding domain: To demonstrate that the degradation is dependent on binding to the E3 ligase (if available).
Q4: How long does it take for this compound to degrade BTK? A4: Significant BTK degradation can be observed as early as 4 hours after treatment, with near-complete degradation at 24 hours in some cell lines.[1][2] The optimal time course should be determined empirically for your specific cell system.
Q5: Does this compound degrade both wild-type and mutant BTK? A5: Yes, this compound has been shown to effectively degrade both wild-type and C481S mutant BTK.[1][2] This makes it a promising therapeutic strategy to overcome acquired resistance to covalent BTK inhibitors.
Q6: What are the downstream signaling effects of this compound treatment? A6: By degrading BTK, this compound inhibits the B-cell receptor (BCR) signaling pathway, which subsequently downregulates the NF-κB signaling cascade.[1] This leads to reduced cell proliferation and survival in BTK-dependent cancer cells.[1]
References
Technical Support Center: NRX-0492 In Vivo Delivery
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NRX-0492 in in vivo experiments. The following information is structured to address specific challenges and provide practical solutions to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, potent, and selective PROTAC (Proteolysis Targeting Chimera) designed to target Bruton's tyrosine kinase (BTK) for degradation.[1] It is a tool compound that represents the pharmacological mechanisms of the clinical compound NX-2127.[2][3] this compound consists of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN).[2][4][5][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of BTK, leading to the inhibition of B-cell receptor (BCR) signaling pathways crucial for the proliferation and survival of certain malignant B-cells, such as in chronic lymphocytic leukemia (CLL).[1][2][3][6]
Q2: What is the recommended formulation and route of administration for in vivo studies?
A2: Published studies have demonstrated the successful oral administration of this compound in patient-derived xenograft (PDX) mouse models.[2][7] While the exact vehicle composition is proprietary to the original researchers, a common strategy for similar compounds involves dissolving them in a vehicle suitable for oral gavage. For specific formulation guidance, it is recommended to consult the solubility information provided by the supplier.[1]
Q3: What are the reported in vitro and in vivo effective concentrations of this compound?
A3: this compound has been shown to be highly potent in vitro, inducing degradation of both wild-type and C481S mutant BTK at subnanomolar concentrations.[2][3][4][6] In vivo, a dose of 30 mg/kg administered orally has been shown to be effective in reducing BTK levels and tumor burden in CLL PDX models.[1]
Q4: How quickly can I expect to see BTK degradation in vivo after administration?
A4: In vivo studies have shown a reduction in BTK expression in peripheral blood cells of mice as early as day 8 after the start of treatment with this compound.[2] In vitro experiments demonstrate that a significant reduction in BTK levels can be achieved within 4 hours of treatment, with near-complete degradation by 24 hours.[3] The onset of action in vivo will depend on the pharmacokinetic properties of the compound in the specific animal model.
Q5: Does this compound have any known off-target effects?
A5: Studies have shown that this compound-mediated protein degradation is highly selective for BTK.[2] Tandem mass tag proteomics analysis in TMD8 cells treated with this compound showed that levels of other proteins were minimally affected.[2] There is minimal degradation of interleukin-2-inducible T-cell kinase (ITK) at concentrations that promote complete BTK degradation.[2][5]
Troubleshooting Guides
Issue 1: Unexpected Lack of Efficacy or Suboptimal BTK Degradation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Bioavailability | - Verify Dose Calculation: Double-check all calculations for the dosing solution preparation. Ensure the dose is correctly calculated based on the most recent animal body weights.- Assess Formulation: If not using a pre-formulated solution, ensure this compound is fully dissolved in the vehicle. Consider performing a pilot study to evaluate different vehicle compositions for optimal solubility and absorption.- Increase Dose or Dosing Frequency: Based on tolerability, consider a dose-escalation study to determine if a higher dose or more frequent administration improves efficacy. Published studies have used a 30 mg/kg dose.[1] |
| Incorrect Administration Technique | - Oral Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which would significantly reduce bioavailability. Confirm the full dose is being delivered.- Timing of Administration: Administer this compound at the same time each day to maintain consistent pharmacokinetic profiles. |
| Animal Model Variability | - Tumor Burden: High tumor burden at the start of the experiment may require higher doses or longer treatment duration to observe a significant effect.- Individual Animal Response: Account for biological variability by including a sufficient number of animals per group to achieve statistical power. |
Issue 2: High Variability in Results Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Homogeneity of Dosing Solution: If using a suspension, ensure the mixture is homogenous before each administration to guarantee consistent dosing for every animal.- Fresh Preparation: Prepare dosing solutions fresh daily, unless stability data supports longer-term storage. |
| Biological Variability | - Animal Matching: Ensure that animals in all experimental groups are age- and sex-matched.- Baseline Measurements: If possible, take baseline measurements of relevant biomarkers (e.g., peripheral blood cell counts) before the start of treatment to normalize the data. |
| Dosing Inaccuracy | - Accurate Body Weights: Use a calibrated scale to weigh animals at each dosing time and adjust the administered volume accordingly. |
Issue 3: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects or High Exposure | - Dose Reduction: If signs of toxicity are observed, reduce the dose to determine if the effects are dose-dependent.- Monitor Animal Health: Implement a comprehensive health monitoring plan, including daily observation for clinical signs of toxicity, body weight measurements, and food/water intake.- Histopathological Analysis: At the end of the study, perform histopathology on major organs to assess for any tissue damage. |
| Vehicle-Related Toxicity | - Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Type | Target | Metric | Value | Reference |
| TMD8 (WT BTK) | BTK Degradation | DC50 | 0.1 nM | [2][3] |
| TMD8 (WT BTK) | BTK Degradation | DC90 | 0.3 nM | [2][3] |
| TMD8 (C481S mutant BTK) | BTK Degradation | DC50 | 0.2 nM | [2][3] |
| TMD8 (C481S mutant BTK) | BTK Degradation | DC90 | 0.5 nM | [2][3] |
| Primary CLL Cells | BTK Degradation | DC50 | ≤0.2 nM | [2][7] |
| Primary CLL Cells | BTK Degradation | DC90 | ≤0.5 nM | [2][7] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Details | Reference |
| Animal Model | NOD/SCID/IL2Rγ-/- (NSG) mice with CLL patient-derived xenografts | [1] |
| Drug | This compound | [1] |
| Dose | 30 mg/kg | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Dosing Schedule | Single or continuous dosing for 21 days | [1][2] |
| Efficacy Readouts | BTK degradation in blood and spleen, reduction in Ki67+/CD69+ cells, decreased splenic tumor burden | [1] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a CLL Patient-Derived Xenograft (PDX) Model
This protocol is a generalized representation based on published studies.[1][2]
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice) suitable for patient-derived xenografts.
-
Xenograft Establishment: Inject human peripheral blood mononuclear cells (PBMCs) from a CLL patient into the mice. Allow sufficient time for engraftment, which can be monitored by checking for human CD45+ and CD19+/CD5+ cells in the peripheral blood.
-
Animal Grouping: Once engraftment is confirmed, randomize the mice into treatment and control groups (e.g., n=10 per group).
-
Compound Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the body weight of the animals.
-
Dissolve this compound in a suitable vehicle for oral administration.
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage.
-
Follow the predetermined dosing schedule (e.g., daily for 21 days).
-
-
Monitoring:
-
Monitor animal health daily, including body weight and clinical signs of toxicity.
-
Collect peripheral blood at specified time points (e.g., day 8 and day 22) to assess BTK levels in CLL cells by flow cytometry or Western blot.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 22), euthanize the mice.
-
Collect blood and spleen for analysis.
-
Measure spleen weight as an indicator of tumor burden.
-
Analyze BTK degradation, CLL cell activation (e.g., Ki67, CD69), and proliferation in both blood and spleen.
-
Visualizations
Caption: Mechanism of action of this compound leading to BTK degradation.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent NRX-0492 Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent experimental results with NRX-0492, a potent and selective Bruton's tyrosine kinase (BTK) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] It is a heterobifunctional molecule composed of a "hook" that binds to BTK and a "harness" that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[2] This mechanism of action is distinct from traditional kinase inhibitors that only block the enzyme's activity.[4]
Q2: What are the expected outcomes of a successful this compound experiment?
In a successful experiment, treatment with this compound should lead to a significant and dose-dependent reduction in total BTK protein levels. This degradation is typically rapid, with noticeable effects observed within hours of treatment.[3] The degradation of BTK should, in turn, inhibit downstream signaling pathways, such as the B-cell receptor (BCR) signaling pathway.[5]
Q3: I am observing little to no degradation of BTK after treating my cells with this compound. What are the possible causes?
Several factors could contribute to a lack of BTK degradation. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. A systematic approach to troubleshooting is recommended.
Q4: My results are highly variable between experiments, even when I follow the same protocol. What could be causing this inconsistency?
Inconsistent results are a common challenge in cell-based assays. The root cause often lies in subtle variations in experimental conditions. Key areas to investigate include cell health and passage number, compound handling and storage, and the precise execution of the experimental protocol.
Troubleshooting Guide
Problem 1: No or Low BTK Degradation
If you are observing minimal to no degradation of BTK, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The reported half-maximal degradation concentration (DC50) is in the sub-nanomolar range, with a 90% degradation concentration (DC90) around 0.5 nM in some systems.[6] |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions (typically at -80°C).[5] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in pre-warmed media for each experiment. |
| Poor Cell Permeability | While this compound is orally bioavailable, its permeability can vary between cell lines.[6] If poor uptake is suspected, consider optimizing treatment duration or using a different cell line with known good permeability for similar-sized molecules. |
| Low E3 Ligase (Cereblon) Expression | This compound relies on the Cereblon (CRBN) E3 ligase for its activity. Verify the expression level of CRBN in your cell line using Western blot or qPCR. If CRBN expression is low, consider using a different cell line with higher expression. |
| Impaired Proteasome Function | The degradation of ubiquitinated BTK depends on a functional proteasome. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated BTK in the presence of the proteasome inhibitor would confirm that the upstream steps of ubiquitination are occurring. |
| "Hook Effect" at High Concentrations | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the productive ternary complex (BTK-NRX-0492-CRBN) is inhibited by the formation of binary complexes (BTK-NRX-0492 or this compound-CRBN). Ensure your dose-response curve includes lower concentrations to identify the optimal degradation window. |
Problem 2: Inconsistent BTK Degradation Across Experiments
For high variability between experiments, focus on standardizing your procedures:
| Potential Cause | Recommended Action |
| Cell Health and Confluency | Use cells within a consistent and low passage number range. Ensure cells are healthy and growing exponentially at the time of treatment. Seed cells at a consistent density to avoid variations in protein levels due to confluency. |
| Inconsistent Treatment Duration | Adhere strictly to the planned incubation times for this compound treatment. Small variations in timing can lead to different levels of degradation, especially during initial, rapid degradation phases. |
| Variability in Lysis and Protein Extraction | Use a consistent lysis buffer and protocol for all samples. Ensure complete cell lysis to release all cellular proteins. Quantify total protein concentration accurately before loading samples for Western blotting. |
| Western Blotting Technique | Standardize all steps of your Western blot protocol, including gel electrophoresis, protein transfer, antibody concentrations, and incubation times. Use a reliable loading control to normalize for variations in protein loading. |
Experimental Protocols
Key Experiment: Western Blot for BTK Degradation
This protocol outlines the essential steps to assess the degradation of BTK protein following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the mechanism of action of this compound and a logical workflow for troubleshooting inconsistent results.
References
- 1. onclive.com [onclive.com]
- 2. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. cllsociety.org [cllsociety.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NRX-0492 & Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of NRX-0492 in primary cells, with a focus on understanding and monitoring its cytotoxic profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that functions as a Bruton's tyrosine kinase (BTK) degrader.[1][2] It is an orally active compound that works by inducing the ubiquitination and subsequent proteasomal degradation of BTK.[1] This is achieved through its heterobifunctional design, which consists of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase.[2][3] This mechanism effectively removes BTK from the cell, thereby inhibiting B-cell receptor (BCR) signaling pathways that are crucial for the proliferation and survival of certain B-cells.[1][3][4]
Q2: Is this compound expected to be cytotoxic to primary cells?
A2: Based on preclinical studies in primary chronic lymphocytic leukemia (CLL) cells, this compound exhibits minimal direct cytotoxic effects at effective concentrations for BTK degradation.[5][6] One study reported that at the effective dose for 90% BTK degradation (ED90), the mean cell viability of primary CLL cells was 97.5%, which was comparable to control-treated cells.[7] No significant induction of cell death was observed for up to 24 hours of incubation at the 50% effective dose (ED50).[7] A statistically significant decrease in viability was only noted after 72 hours of in vitro culture.[5][6]
Q3: At what concentrations is this compound effective for BTK degradation in primary cells?
A3: this compound is highly potent, inducing BTK degradation at sub-nanomolar concentrations in primary CLL cells. The half-maximal degradation concentration (DC50) is reported to be less than or equal to 0.2 nM, and the 90% degradation concentration (DC90) is approximately 0.5 nM.[1][4][5][6]
Q4: What are the downstream effects of this compound treatment in primary B-cells?
A4: By degrading BTK, this compound effectively inhibits BCR-mediated signaling.[1] This leads to the downregulation of downstream pathways such as NF-κB signaling.[5][6] Experimental evidence shows that this compound inhibits transcriptional programs and chemokine secretion (e.g., CCL3 and CCL4) in a manner comparable to the BTK inhibitor ibrutinib.[4][5]
Troubleshooting Guide: Unexpected Cytotoxicity
While this compound has demonstrated minimal cytotoxicity, researchers may occasionally observe higher-than-expected cell death. This guide provides potential causes and solutions.
| Observation | Potential Cause | Recommended Action |
| High cell death at effective concentrations (≤ 0.5 nM) | Suboptimal Primary Cell Health: Primary cells are sensitive to their culture environment. Stress from isolation, improper handling, or suboptimal culture conditions can increase susceptibility to any experimental manipulation. | Ensure optimal cell isolation and handling procedures. Use appropriate, high-quality culture media and supplements. Allow cells to recover post-isolation before starting treatment. |
| Incorrect Drug Concentration: Errors in serial dilutions or stock concentration calculations can lead to unintentionally high doses of this compound. | Double-check all calculations for stock solutions and dilutions. It is advisable to have another lab member verify the calculations. Prepare fresh dilutions for each experiment. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can induce cell death and confound experimental results. | Regularly test cell cultures for contamination. Practice sterile techniques meticulously. If contamination is suspected, discard the culture and start with a fresh batch of cells. | |
| Variable cytotoxicity between different primary cell donors | Inherent Biological Variability: Primary cells from different donors can exhibit varied responses due to genetic differences, disease state, and prior treatments. | Acknowledge and document this variability. Increase the number of donors in your study to ensure the observed effects are consistent and not donor-specific. |
| Increased cytotoxicity with prolonged incubation (> 48 hours) | On-target effects over time: While direct cytotoxicity is minimal in the short term, the sustained inhibition of a critical survival pathway like BCR signaling can lead to a gradual increase in apoptosis over longer periods.[5][6] | For mechanistic studies focusing on BTK degradation, shorter incubation times (4-24 hours) are sufficient.[7] If longer-term studies are necessary, use appropriate controls and time-points to monitor viability. |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy and cytotoxicity of this compound in primary CLL cells from the cited literature.
| Parameter | Value | Cell Type | Reference |
| DC50 (BTK Degradation) | ≤ 0.2 nM | Primary CLL Cells | [4][5] |
| DC90 (BTK Degradation) | ≤ 0.5 nM | Primary CLL Cells | [4][5] |
| Mean Cell Viability (at ED90) | 97.5% | Primary CLL Cells | [7] |
| Cell Viability (at ED50, up to 24h) | No significant cell death induced | Primary CLL Cells | [7] |
| Statistically Significant Decrease in Viability | Observed at 72 hours | Primary CLL Cells | [5][6] |
Experimental Protocols
Protocol: Assessment of this compound Cytotoxicity in Primary B-Cells using Annexin V/Propidium Iodide Staining
This protocol provides a method to quantify apoptosis and necrosis in primary B-cells following treatment with this compound.
1. Materials:
- Primary B-cells (e.g., isolated from peripheral blood)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- This compound stock solution (in DMSO)
- DMSO (vehicle control)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer
2. Cell Seeding and Treatment: a. Isolate primary B-cells using a standard method (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting). b. Resuspend cells in complete culture medium and perform a cell count to determine viability and cell density. c. Seed the cells in a 24-well plate at a density of 5 x 10^6 cells/mL.[7] d. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 0.5 nM, 2 nM, 10 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. e. Add the diluted this compound or vehicle control to the appropriate wells. f. Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, and 72 hours).
3. Staining: a. After incubation, harvest the cells from each well and transfer them to flow cytometry tubes. b. Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells by resuspending the pellet in 1 mL of cold PBS, then centrifuge again and discard the supernatant. d. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube. f. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. g. After incubation, add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Set up the flow cytometer to detect FITC (for Annexin V) and PI fluorescence. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound leading to BTK degradation.
Experimental Workflow
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: NRX-0492 Degradation Kinetics Optimization
Welcome to the technical support center for NRX-0492. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments related to the degradation kinetics of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to be losing potency faster than expected. What are the common causes?
A1: Rapid loss of potency in this compound stock solutions is often attributed to chemical instability. The primary factors influencing the stability of small molecule drugs are temperature, light, pH, and oxidation.[1][2] For this compound, we have identified two primary non-biological degradation pathways:
-
Hydrolysis: The molecule contains ester and amide moieties that are susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Oxidation: Certain functional groups in the structure can be prone to oxidation, a process that can be accelerated by exposure to air, light, and trace metal ions.[1]
To mitigate these issues, ensure your stock solutions are prepared in a suitable, anhydrous solvent (e.g., DMSO), aliquoted to minimize freeze-thaw cycles, and stored at -80°C, protected from light.[3]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to this compound degradation?
A2: Yes, inconsistent results can be a symptom of compound degradation. If this compound degrades in your culture medium, its effective concentration will decrease over the course of the experiment, leading to variability. The pH of cell culture media (typically 7.2-7.4) can be sufficient to cause slow hydrolysis. We recommend preparing fresh dilutions of this compound from a frozen stock for each experiment and minimizing the time the compound spends in aqueous media before being added to cells.
Q3: What are the best practices for storing this compound to ensure long-term stability?
A3: For optimal long-term stability, this compound should be stored as a solid powder at -20°C or below, in a light-resistant, airtight container. If stored properly as a powder, it should be stable for over two years.[4] Stock solutions in anhydrous DMSO should be stored at -80°C and are typically stable for up to 6 months.[3] Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.
Q4: How can I identify the degradation products of this compound in my samples?
A4: The most effective method for identifying degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5] A stability-indicating HPLC method should be developed to separate the parent this compound peak from any potential degradants. The mass spectrometer can then provide molecular weight and fragmentation data to help elucidate the structures of these new entities. It is crucial to perform forced degradation studies to intentionally generate these products and validate the analytical method.[5][6]
Troubleshooting Guides
Problem 1: Significant degradation of this compound is observed in my aqueous formulation buffer.
-
Possible Cause: pH-mediated hydrolysis. This compound is most stable at a pH between 4 and 6.[7] Buffers with a pH outside of this range, especially alkaline conditions, can catalyze hydrolytic degradation.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your formulation buffer.
-
Conduct a pH Profile Study: Assess the degradation rate of this compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability.
-
Adjust Formulation: If possible, adjust the pH of your formulation to be within the optimal stability range.
-
Consider Lyophilization: For long-term storage of aqueous formulations, consider lyophilizing the product and reconstituting it just before use.
-
Problem 2: My analytical method (HPLC) is not showing any degradation products, but I suspect the compound is degrading.
-
Possible Cause: The analytical method is not "stability-indicating." This means it cannot separate the degradation products from the parent compound, or the degradation products are not detectable under the current conditions (e.g., they don't absorb at the chosen UV wavelength).
-
Troubleshooting Steps:
-
Perform Forced Degradation: Subject this compound to harsh conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[1][6]
-
Method Re-development: Analyze the stressed samples. If new peaks do not resolve from the main peak, modify the HPLC method (e.g., change the mobile phase gradient, column type, or temperature) until all peaks are well-separated.
-
Use a Diode Array Detector (DAD): A DAD can help identify co-eluting peaks by assessing the spectral purity across a single chromatographic peak.
-
Incorporate Mass Spectrometry (LC-MS): This will help detect degradants even if they co-elute, as they will likely have a different mass-to-charge ratio.
-
Quantitative Data Summary
The following table summarizes the hypothetical first-order degradation kinetics of this compound under various stress conditions. This data is intended to serve as a baseline for experimental design.
| Condition | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| pH | |||
| 0.1 M HCl | 40 | 0.154 | 4.5 |
| pH 5.0 Buffer | 40 | 0.011 | 63.0 |
| pH 7.4 Buffer | 40 | 0.069 | 10.0 |
| 0.1 M NaOH | 40 | 0.277 | 2.5 |
| Oxidation | |||
| 3% H₂O₂ | 25 | 0.116 | 6.0 |
| Photostability | |||
| UV/Visible Light | 25 | 0.046 | 15.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and test the suitability of the analytical method.
Materials:
-
This compound powder
-
Solvents: Acetonitrile, Methanol, DMSO (HPLC grade)
-
Reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/DAD detector
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 7 days.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound in methanol to a photostability chamber (ICH Q1B conditions) for 7 days.
-
Sample Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples to that of a control (unstressed) sample to identify new peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound in the presence of its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for optimizing this compound degradation kinetics.
Caption: Hypothetical chemical degradation pathways for this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. excenen.com [excenen.com]
- 5. benchchem.com [benchchem.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
preventing NRX-0492 degradation in experimental setup
This is a technical support center for researchers, scientists, and drug development professionals working with NRX-0492. This resource provides troubleshooting guidance and answers to frequently asked questions to help prevent its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active PROTAC (Proteolysis Targeting Chimera) that functions as a Bruton's tyrosine kinase (BTK) degrader.[1][2] It is composed of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[3][4] This mechanism is effective against both wild-type and C481 mutant BTK, the latter being a common cause of resistance to covalent BTK inhibitors like ibrutinib.[5][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid powder. The following storage conditions are recommended:
-
-80°C: Up to 6 months[1]
-
-20°C: Up to 1 month for stock solutions, and up to 3 years for the powder form.[1][8][9][10]
Once in solution, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1][8][11]
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of small molecules like this compound.[8][9][10] For in vitro cell-based assays, the final concentration of DMSO should be kept low (generally <0.5%) to avoid cytotoxicity.[8][10]
Q4: What are the initial signs of this compound degradation?
A4: Visual inspection of the solution for precipitation or color change can be an initial indicator of degradation or solubility issues. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[12][13][14]
Q5: How can I minimize freeze-thaw cycle-induced degradation?
A5: To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into smaller, single-use volumes.[8][11] This ensures that the main stock remains frozen and protected while you work with smaller quantities.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to this compound degradation.
Issue 1: Inconsistent or lower-than-expected activity in cellular assays.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Degradation of this compound in stock solution | 1. Prepare a fresh stock solution of this compound.[10] 2. Compare the activity of the fresh stock to the old stock. 3. Analyze both stocks using LC-MS to check for purity and the presence of degradation products. | - Store stock solutions in small, single-use aliquots at -80°C.[1] - Avoid repeated freeze-thaw cycles.[11] - Use high-purity, anhydrous DMSO for preparing stock solutions. |
| Instability in aqueous media | 1. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. 2. Incubate this compound in the medium at 37°C for different durations (e.g., 0, 2, 4, 8, 24 hours) and then test its activity. 3. Analyze the samples at each time point by LC-MS to quantify the remaining intact this compound.[12] | - Minimize the pre-incubation time of this compound in aqueous buffers before adding to cells. - Consider using serum-free media for the initial incubation if serum components are suspected of causing degradation. |
| Precipitation of this compound at working concentration | 1. Visually inspect the working solution for any signs of precipitation. 2. Centrifuge the working solution and check for a pellet. 3. Determine the kinetic solubility of this compound in your experimental buffer.[10][15] | - Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to cells. - Prepare the working solution immediately before use. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS).
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Hydrolysis | 1. Analyze the structure of this compound for functional groups susceptible to hydrolysis (e.g., esters, amides).[16] 2. Assess the stability of this compound at different pH values (acidic, neutral, basic).[12][17] | - Maintain the pH of the experimental buffer within a stable range for this compound. - Use freshly prepared buffers. |
| Oxidation | 1. Check for the presence of oxidizing agents in your experimental setup. 2. Degas buffers to remove dissolved oxygen. 3. Consider adding antioxidants to your buffers, if compatible with your assay. | - Store this compound under an inert atmosphere (e.g., argon or nitrogen) if it is highly susceptible to oxidation. - Avoid exposure to air for prolonged periods. |
| Photodegradation | 1. Perform experiments under low-light conditions or using amber-colored tubes to protect this compound from light.[18][19] 2. Compare the stability of a light-exposed sample to a sample kept in the dark. | - Store stock solutions and experimental samples in light-protecting containers. - Minimize exposure to direct light during experimental procedures. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the chemical stability of this compound in a specific aqueous buffer over time.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[10]
-
Dilute the stock solution to a final working concentration (e.g., 1 µM) in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the solution at a specific temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench the degradation process by adding an equal volume of a cold organic solvent like acetonitrile.[10]
-
Analyze the samples by LC-MS to determine the percentage of intact this compound remaining at each time point relative to the T=0 sample.[12]
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: this compound induced degradation of BTK protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. excenen.com [excenen.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. captivatebio.com [captivatebio.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. enamine.net [enamine.net]
- 13. usp.org [usp.org]
- 14. Compound Degradation – Mass Analytica [mass-analytica.com]
- 15. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. moravek.com [moravek.com]
- 19. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
challenges in synthesizing NRX-0492 for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of NRX-0492, a potent Bruton's tyrosine kinase (BTK) degrader used in targeted protein degradation research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its constituent components?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BTK. It is a heterobifunctional molecule composed of three key components: a "hook" that binds to BTK, a "harness" that recruits the cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects the hook and the harness.[1] Specifically, the components are:
-
BTK-binding moiety (Hook): A pyrazolopyrimidine-based inhibitor, identified as BTK-IN-40.[2]
-
E3 Ligase Ligand (Harness): A thalidomide derivative, specifically Thalidomide 5-fluoride, which binds to CRBN.[2]
-
Linker: A linker containing a (3R)-3-Pyrrolidinemethanol moiety that connects the BTK binder and the CRBN ligand.[2]
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of this compound involves a modular approach. First, the three main components (BTK inhibitor, CRBN ligand, and linker) are synthesized or procured separately. These components are then coupled together in a stepwise manner. A plausible synthetic route involves the sequential coupling of the linker to the BTK inhibitor, followed by the attachment of the CRBN ligand to the other end of the linker, or vice versa. The specific coupling reactions are typically amide bond formations or nucleophilic substitution reactions.
Q3: What are the common challenges in synthesizing PROTACs like this compound?
A3: The synthesis of PROTACs often presents several challenges due to their complex and high molecular weight structures. Common issues include:
-
Low reaction yields: Multi-step syntheses and the complexity of the coupling reactions can lead to low overall yields.
-
Purification difficulties: The polar nature and high molecular weight of PROTACs can make purification by standard chromatographic methods challenging. Often, reverse-phase HPLC is required.
-
Solubility issues: PROTACs can have poor solubility in common organic solvents, which can complicate reactions and purification.
-
Linker synthesis and attachment: The synthesis of the linker and its chemoselective attachment to the hook and harness can be complex, often requiring the use of protecting groups.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during the synthesis of this compound.
Synthesis of Building Blocks
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of the pyrazolopyrimidine core (BTK-IN-40). | Incomplete reaction; side reactions; difficult purification. | Optimize reaction conditions (temperature, reaction time, catalyst). Ensure anhydrous conditions if using moisture-sensitive reagents. Use appropriate purification techniques such as flash chromatography with a suitable solvent system. |
| Difficulty in the synthesis of Thalidomide 5-fluoride. | Inefficient cyclization of the glutamine derivative. | Use a suitable dehydrating agent or cyclizing agent. Optimize the reaction temperature to favor the desired cyclization product. |
| Issues with the synthesis of the (3R)-3-Pyrrolidinemethanol linker component. | Incomplete reduction of the starting material; racemization. | Use a suitable reducing agent and ensure complete reaction by TLC or LC-MS monitoring. Use chiral starting materials or employ a chiral resolution step to obtain the desired enantiomer. |
Coupling Reactions and Final Assembly
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the coupling of the linker to the BTK inhibitor or CRBN ligand. | Inefficient activation of the carboxylic acid; steric hindrance; poor solubility of reactants. | Use a reliable coupling agent (e.g., HATU, HBTU, or EDC/HOBt). Consider using a more soluble solvent or a solvent mixture. If steric hindrance is an issue, a longer linker or different attachment point on the ligand could be explored (though this would result in an analog of this compound). |
| Formation of multiple products during coupling steps. | Presence of multiple reactive sites; side reactions of the coupling agent. | Use protecting groups for other reactive functional groups (e.g., amines, hydroxyls) on the building blocks. Optimize the stoichiometry of the reactants and the coupling agent. |
| Difficulty in the final deprotection step. | Harsh deprotection conditions leading to degradation of the PROTAC molecule. | Use milder deprotection reagents and conditions that are compatible with the functional groups present in this compound. Monitor the reaction closely to avoid over-reaction. |
| Final product is difficult to purify. | High polarity and poor solubility of this compound. | Use reverse-phase preparative HPLC for final purification. Lyophilization of the purified fractions can be used to obtain the final product as a solid. |
| Characterization of the final product is challenging. | Complex NMR spectra due to the large number of protons and carbons. | Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the assignment of signals. High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general methodology based on the synthesis of similar PROTACs is provided below.
General Protocol for PROTAC Assembly via Amide Coupling:
-
Activation of the Carboxylic Acid: To a solution of the component bearing a carboxylic acid (e.g., a linker with a terminal carboxyl group) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of the component bearing a free amine (e.g., the BTK inhibitor with an amino group on the linker attachment point) in the same solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.
-
Deprotection (if necessary): If protecting groups are used, they are removed in the final step using appropriate deprotection conditions.
-
Final Purification: The final compound is purified to a high degree of purity using reverse-phase preparative HPLC.
Data Presentation
Table 1: In Vitro Degradation Activity of this compound
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| TMD8 | Wild-type BTK | ≤ 0.2 | > 90 | |
| TMD8 | C481S mutant BTK | ≤ 0.2 | > 90 | |
| Primary CLL cells | BTK | ≤ 0.2 | > 90 | [1] |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.
Visualizations
Signaling Pathway of BTK Degradation by this compound
Caption: Mechanism of this compound-induced BTK protein degradation.
Synthetic Workflow for this compound
Caption: General synthetic workflow for the preparation of this compound.
References
Validation & Comparative
Comparative Analysis of NRX-0492 and Ibrutinib in C481S Mutant Chronic Lymphocytic Leukemia
A guide for researchers and drug development professionals on the evolving landscape of Bruton's tyrosine kinase inhibition in resistant Chronic Lymphocytic Leukemia.
Introduction
Chronic Lymphocytic Leukemia (CLL) is a malignancy characterized by the proliferation of mature B-cells. A key driver of CLL pathogenesis is the B-cell receptor (BCR) signaling pathway, in which Bruton's tyrosine kinase (BTK) plays a crucial role.[1][2][3][4] Ibrutinib, a first-in-class, orally administered covalent inhibitor of BTK, has significantly improved treatment outcomes for patients with CLL.[4][5][6] It acts by irreversibly binding to the cysteine residue at position 481 (C481) within the ATP-binding site of BTK, thereby blocking its kinase activity.[4][6] However, the long-term efficacy of ibrutinib can be compromised by the emergence of resistance, most commonly through a mutation that substitutes cysteine with serine at the C481 position (C481S).[2][6][7][8] This mutation reduces the binding affinity of ibrutinib, rendering the inhibition reversible and less effective.[6][8]
To address this clinical challenge, next-generation therapies are being developed. Among these, NRX-0492 represents a novel and promising approach. This compound is a targeted protein degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to eliminate the BTK protein entirely rather than just inhibiting its function.[1][3][9][10] This guide provides a detailed comparison of this compound and ibrutinib, with a focus on their efficacy against C481S mutant CLL, supported by preclinical experimental data.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between ibrutinib and this compound lies in their mechanisms of action.
Ibrutinib: Covalent Inhibition Ibrutinib is a small molecule inhibitor that forms a covalent bond with the C481 residue of BTK, leading to its irreversible inactivation.[4] This effectively shuts down the downstream signaling cascade that promotes CLL cell survival and proliferation.[4][11] The C481S mutation, however, disrupts this covalent interaction, significantly increasing the IC50 (the concentration required to inhibit 50% of the enzyme's activity) from nanomolar to micromolar concentrations, thus leading to clinical resistance.[2]
This compound: Targeted Proteasomal Degradation this compound is a bifunctional molecule. It consists of a ligand that binds non-covalently to BTK, linked to another ligand that recruits cereblon (CRBN), an adaptor protein for the Cullin Ring E3 ubiquitin ligase 4 (CRL4) complex.[1][3][10] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[1][9][10] Because this compound's binding to BTK is non-covalent and does not rely on the C481 residue, it is equally effective at degrading both wild-type (WT) and C481S mutant BTK.[1][2][10] this compound is a tool compound that represents the pharmacological mechanisms of the clinical candidate NX-2127.[1][10]
Comparative Efficacy Data
Preclinical studies have demonstrated the superior potential of this compound in overcoming ibrutinib resistance. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency Against Wild-Type and C481S Mutant BTK
| Compound | Target | Metric | Potency | Citation(s) |
| Ibrutinib | WT BTK | IC50 | Low nM | [2] |
| C481S Mutant BTK | IC50 | µM | [2] | |
| This compound | WT BTK | DC50 | 0.1 nM | [1][10] |
| C481S Mutant BTK | DC50 | 0.2 nM | [1][10] | |
| WT BTK | DC90 | 0.3 nM | [1][10] | |
| C481S Mutant BTK | DC90 | 0.5 nM | [1][10] | |
| WT BTK | IC50 | 1.2 nM | [9] | |
| C481S Mutant BTK | IC50 | 2.7 nM | [9] |
DC50/DC90: Concentration for 50%/90% maximal degradation. IC50: Concentration for 50% maximal inhibition.
Table 2: Activity in Primary CLL Cells and Cell Lines
| Parameter | Ibrutinib | This compound | Cell Type | Citation(s) |
| BTK Degradation | No degradation | Rapid and sustained degradation (DC50 ≤0.2 nM) | Primary CLL cells (WT & C481S) | [1][3] |
| BCR Signaling Inhibition | Effective in WT; less effective in C481S | As effective as ibrutinib in treatment-naïve samples | Primary CLL cells | [1][3][10] |
| Chemokine Secretion | Inhibits | As effective as ibrutinib in treatment-naïve samples | Primary CLL cells | [1][3][10] |
| BTK Degradation Kinetics | N/A | Rapid onset, sustained for >24h after washout | Primary CLL cells | [1][2][3] |
| Efficacy in High-Risk CLL | Effective | Equally effective in del(17p) and del(13q) subtypes | Primary CLL cells | [1][3] |
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Parameter | This compound (30 mg/kg, oral) | Model | Citation(s) |
| BTK Degradation | Induced BTK degradation in blood and spleen | CLL PDX in NSG mice | [1][9] |
| Cell Proliferation/Activation | Reduced proportion of Ki67+/CD69+ CLL cells | CLL PDX in NSG mice | [9] |
| Tumor Burden | Decreased splenic tumor burden | CLL PDX in NSG mice | [9] |
| Efficacy in Ibrutinib-Resistant Models | Remained efficacious | Primary C481S mutant CLL cells | [1] |
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Diagram 1: B-Cell Receptor (BCR) Signaling and BTK Targeting
Caption: BCR signaling pathway and points of intervention for Ibrutinib and this compound.
Diagram 2: Comparative Mechanisms of Action
Caption: Ibrutinib inhibits BTK, while this compound mediates its degradation.
Diagram 3: Preclinical Evaluation Workflow
Caption: Typical experimental workflow for evaluating novel BTK-targeting agents.
Experimental Protocols
The comparative data presented were generated using a range of established experimental methodologies.
-
Cell Culture and Reagents: TMD8 cells, a lymphoma cell line, expressing either wild-type or C481S mutant BTK were used for in vitro studies.[1][10] Primary CLL cells were isolated from patient peripheral blood mononuclear cells (PBMCs).[1][2] this compound and ibrutinib were dissolved in DMSO for in vitro experiments.[2]
-
BTK Degradation Assays:
-
Western Blotting: Cells were treated with varying concentrations of this compound for specified times (e.g., 4 hours). Cell lysates were then prepared, and proteins were separated by SDS-PAGE. BTK protein levels were detected using specific antibodies and quantified relative to a loading control (e.g., actin).[2]
-
Homologous Time-Resolved Fluorescence (HTRF): To confirm proteasome-dependent degradation, cells were pre-treated with a proteasome inhibitor (MG132) or a neddylation activating enzyme inhibitor (MLN4924) for 1 hour before adding this compound. BTK levels were then quantified using HTRF assays.[1][10]
-
-
BCR Signaling and Functional Assays:
-
Phospho-Flow Cytometry: To assess the inhibition of BCR signaling, the phosphorylation status of downstream targets like PLCγ2 and ERK was measured by flow cytometry after stimulating CLL cells.
-
Chemokine Secretion: The levels of secreted chemokines (e.g., CCL3, CCL4) into the cell culture supernatant were measured by ELISA to assess the impact on the tumor microenvironment signaling.
-
Cell Viability Assays: Cell viability was measured using Annexin V and propidium iodide (PI) staining followed by flow cytometry to assess apoptosis.
-
-
Patient-Derived Xenograft (PDX) In Vivo Model:
-
Animal Model: Immunodeficient NOD/SCID/IL2Rγ-/- (NSG) mice were engrafted with primary CLL cells from patients.[1]
-
Drug Administration: Once engraftment was confirmed, mice were treated with vehicle or this compound via oral gavage (e.g., 30 mg/kg).[9]
-
Pharmacodynamic and Efficacy Assessment: At the end of the treatment period, blood and spleens were collected. BTK degradation in CLL cells was assessed by flow cytometry or western blot. The proportion of proliferating (Ki67+) and activated (CD69+) CLL cells was determined by flow cytometry. Splenic tumor burden was also measured to evaluate overall anti-tumor activity.[1][9]
-
Conclusion
This compound represents a distinct and highly potent therapeutic strategy compared to the first-generation BTK inhibitor, ibrutinib. While ibrutinib's efficacy is hampered by the C481S mutation in CLL, this compound's degradation-based mechanism effectively circumvents this resistance. By inducing the rapid and sustained proteasomal degradation of both wild-type and C481S mutant BTK at sub-nanomolar concentrations, this compound demonstrates significant promise.[1][2][3][10] Preclinical data from in vitro and in vivo models strongly support its potential to treat patients with ibrutinib-resistant CLL.[1] The development of targeted protein degraders like this compound marks a significant advancement in overcoming acquired resistance and offers a new therapeutic avenue for patients with advanced B-cell malignancies. Clinical studies are underway to translate these promising preclinical findings into patient benefits.[3][10]
References
- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 5. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP [imbruvicahcp.com]
A Head-to-Head Showdown: Comparing the Efficacy of BTK Degraders NRX-0492 and NX-2127 in B-Cell Malignancies
For researchers and drug development professionals navigating the landscape of targeted protein degradation, this guide provides an objective comparison of two notable Bruton's tyrosine kinase (BTK) degraders: NRX-0492 and its clinically advanced successor, NX-2127. We delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols.
This compound, a potent research compound, laid the groundwork for the development of NX-2127, an orally bioavailable degrader engineered for enhanced pharmaceutical properties and clinical investigation. Both molecules are designed to eliminate BTK, a critical enzyme in B-cell receptor (BCR) signaling pathways that drive the growth of various B-cell cancers.[1][2] A key distinction lies in NX-2127's dual functionality: it not only degrades BTK but also the immunomodulatory proteins Ikaros (IKZF1) and Aiolos (IKZF3), offering a potential two-pronged attack against malignancies.[3][4][5]
Quantitative Efficacy: A Comparative Analysis
The following tables summarize the available preclinical data for this compound and NX-2127, highlighting their potency in degrading BTK and inhibiting tumor growth.
Table 1: In Vitro BTK Degradation
| Compound | Cell Line | Target | DC₅₀ (Concentration for 50% Degradation) | DC₉₀ (Concentration for 90% Degradation) |
| This compound | TMD8 (Wild-Type BTK) | BTK | 0.1 nM[6][7] | 0.3 nM[6][7] |
| TMD8 (C481S Mutant BTK) | BTK | 0.2 nM[6][7] | 0.5 nM[6][7] | |
| Primary CLL Cells | BTK | ≤0.2 nM[6][7] | ≤0.5 nM[6][7] | |
| NX-2127 | TMD8 | BTK | < 5 nM[8] | Not Reported |
| Human T-cells | IKZF1 | 54 nM[8] | Not Reported | |
| Human T-cells | IKZF3 | 25 nM[8] | Not Reported |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Efficacy Outcome |
| This compound | CLL Patient-Derived Xenograft (PDX) | Reduced tumor burden in spleen[1] |
| NX-2127 | TMD8 Wild-Type Xenograft | Superior tumor growth inhibition compared to ibrutinib[8] |
| TMD8 C481S Mutant Xenograft | More effective tumor growth inhibition than ibrutinib[8] |
Clinical Efficacy of NX-2127
NX-2127 has advanced to clinical trials, demonstrating promising activity in patients with relapsed or refractory B-cell malignancies. In a Phase 1 study (NCT04830137), treatment with NX-2127 resulted in over 80% BTK degradation in patients with chronic lymphocytic leukemia (CLL).[9] An overall response rate of 33% was observed in a heavily pretreated CLL population.[2]
Mechanism of Action: A Tale of Two Degraders
Both this compound and NX-2127 are proteolysis-targeting chimeras (PROTACs). They function by linking BTK to an E3 ubiquitin ligase, thereby tagging BTK for destruction by the proteasome.[10][11] This mechanism is effective against both wild-type and mutated forms of BTK that confer resistance to conventional inhibitors.[1]
NX-2127's design incorporates a "molecular glue" component that also recruits the E3 ligase cereblon to degrade IKZF1 and IKZF3.[3][4][5] The degradation of these transcription factors is intended to provide an additional immunomodulatory effect, enhancing the anti-tumor response.
Caption: Mechanism of action for this compound and the dual-acting NX-2127.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and NX-2127.
BTK Degradation Assay via Western Blot
This method is used to visualize and quantify the reduction in BTK protein levels following treatment with the degrader.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BTK.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify band intensities to determine the percentage of BTK degradation relative to the control.
-
Flow Cytometry for BTK Protein Levels
This technique allows for the quantification of intracellular BTK protein levels on a single-cell basis.
-
Cell Preparation and Treatment:
-
Treat peripheral blood mononuclear cells (PBMCs) from CLL patients with the degrader or DMSO control.
-
Harvest and wash the cells.
-
-
Staining:
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD19 for B-cells, CD3 for T-cells) to identify specific cell populations.
-
Fix and permeabilize the cells to allow intracellular staining.
-
Stain with a fluorescently labeled antibody specific for BTK.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the B-cell population (CD19+).
-
Analyze the mean fluorescence intensity (MFI) of the BTK stain within the B-cell gate to determine the level of BTK protein.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BTK Quantification
HTRF is a sensitive, high-throughput method for quantifying protein levels in cell lysates.
-
Cell Lysis:
-
Lyse treated and control cells according to the HTRF kit manufacturer's protocol.
-
-
Assay Procedure:
-
Add cell lysates to a microplate.
-
Add the HTRF reagents, which typically include a donor fluorophore-labeled antibody and an acceptor fluorophore-labeled antibody that both bind to BTK.
-
Incubate to allow for antibody binding.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader, which measures the fluorescence resonance energy transfer (FRET) signal.
-
The HTRF signal is proportional to the amount of BTK protein in the sample.
-
Caption: Workflow for assessing BTK degradation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. memoinoncology.com [memoinoncology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly Potent BTK Degradation Induced By NRX0492 As a Therapeutic Strategy for CLL | Semantic Scholar [semanticscholar.org]
Comparative Analysis of NRX-0492 Selectivity for Bruton's Tyrosine Kinase (BTK)
This guide provides a detailed comparison of NRX-0492, a Proteolysis-Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK), with other established BTK inhibitors. The focus is on the selectivity of these molecules, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound and BTK Selectivity
Bruton's tyrosine kinase (BTK) is a crucial non-receptor kinase involved in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1] This makes BTK a validated therapeutic target for various B-cell malignancies, including chronic lymphocytic leukemia (CLL).[2][3]
The first generation of BTK inhibitors, such as ibrutinib, function by covalently binding to the Cys-481 residue in the active site of BTK.[2][4] While effective, these inhibitors can exhibit off-target activity by binding to other kinases with a homologous cysteine residue, leading to adverse effects.[5][6][7] This has driven the development of second-generation inhibitors with improved selectivity, like acalabrutinib and zanubrutinib, and novel therapeutic modalities like targeted protein degraders.[5][8]
This compound is a PROTAC that offers an alternative mechanism to BTK inhibition. Instead of merely blocking the kinase activity, it selectively targets BTK for degradation by the ubiquitin-proteasome system.[1] This guide evaluates the selectivity of this compound in comparison to covalent BTK inhibitors.
Mechanism of Action: A PROTAC Approach
This compound is a heterobifunctional molecule composed of three key parts: a ligand that binds to BTK (the "hook"), a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase complex (the "harness"), and a linker connecting them.[1][2][9] This design allows this compound to form a ternary complex between BTK and the E3 ligase, leading to the polyubiquitination of BTK and its subsequent degradation by the proteasome.[1] A key advantage of this PROTAC-mediated approach is its catalytic nature; a single molecule of this compound can mediate the degradation of multiple BTK protein molecules, potentially allowing for lower effective concentrations and reduced off-target effects.[1]
Quantitative Data Comparison
This compound demonstrates highly potent and selective degradation of BTK. The tables below summarize its degradation and binding efficiency compared to the inhibitory activity of other BTK inhibitors against various kinases.
Table 1: Potency and Selectivity of this compound
| Compound | Target | Assay Type | Cell Line/System | Potency Value (nM) | Reference(s) |
| This compound | BTK | Degradation (DC₅₀) | Primary CLL Cells | ≤ 0.2 | [2][4][9] |
| BTK | Degradation (DC₉₀) | Primary CLL Cells | ≤ 0.5 | [2][4][9] | |
| WT BTK | Degradation (DC₅₀) | TMD8 Cells | 0.1 | [2][4] | |
| C481S BTK | Degradation (DC₅₀) | TMD8 Cells | 0.2 | [2][4] | |
| WT BTK | Binding (IC₅₀) | Biochemical | 1.2 | [9] | |
| C481S BTK | Binding (IC₅₀) | Biochemical | 2.7 | [9] | |
| ITK | Degradation | Cellular | Minimal degradation at concentrations that degrade BTK | [1] | |
| IKZF1 | Degradation | Cellular | Dose-dependent downregulation | [1] | |
| IKZF3 | Degradation | Cellular | Dose-dependent downregulation | [1] |
-
DC₅₀/DC₉₀: Half/90% maximal degradation concentration.
-
IC₅₀: Half maximal inhibitory concentration.
-
WT: Wild-Type.
-
CLL: Chronic Lymphocytic Leukemia.
Table 2: Comparative Off-Target Selectivity of BTK Inhibitors (IC₅₀ in nM)
| Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib | Reference(s) |
| BTK | < 10 | < 10 | < 10 | [10] |
| EGFR | 70 | > 10,000 | 390 | [11] |
| ITK | < 1,000 | > 10,000 | < 1,000 | [11] |
| TEC | 3.2 - 78 | 37 - 1000 | ~2 | [5] |
Note: Data for covalent inhibitors are typically IC₅₀ values from biochemical or cellular assays and can vary based on experimental conditions.[5] Acalabrutinib is noted for its high selectivity with minimal off-target activity.[10][11]
Proteomics analysis has confirmed that this compound-mediated degradation is highly selective for BTK.[2] In contrast, first-generation inhibitors like ibrutinib are known to have off-target activity against several other kinases, which can contribute to adverse effects.[6][12]
Signaling Pathway and Experimental Workflows
BTK Signaling Pathway
BTK is a key component downstream of the B-cell receptor (BCR). Its activation leads to the stimulation of pathways like NF-κB, which are critical for B-cell survival and proliferation. Both inhibitors and degraders like this compound aim to disrupt this signaling cascade.[2][13]
Experimental Workflow for Selectivity Profiling
Assessing the selectivity of a kinase modulator is critical. This is often done through large-scale screening against a panel of kinases (kinome profiling) or by proteome-wide assessment of protein levels for degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are generalized protocols for key experiments cited in the evaluation of BTK modulators.
Kinase Inhibition Assay (Biochemical)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.
-
Objective: To measure the potency of an inhibitor against BTK and other kinases.
-
Principle: Assays like LanthaScreen™ or IMAP® measure the enzymatic activity of the kinase by detecting either the phosphorylation of a substrate or the production of ADP.[11][14] The inhibitor's effect is quantified by the reduction in signal.
-
Procedure:
-
A kinase reaction buffer is prepared containing the purified kinase enzyme (e.g., BTK, EGFR, ITK), a specific substrate peptide, and ATP.
-
The test compound (e.g., ibrutinib, acalabrutinib) is serially diluted and added to the reaction wells.
-
The reaction is initiated by the addition of ATP and incubated at a set temperature for a specific duration (e.g., 1-2 hours).[15]
-
A detection reagent is added that binds to the phosphorylated substrate or ADP, generating a fluorescent signal (e.g., FRET or fluorescence polarization).
-
The signal is read using a plate reader.
-
Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC₅₀ curves are generated using non-linear regression.
-
Cellular BTK Degradation Assay (Western Blot)
This protocol is used to quantify the reduction of BTK protein levels in cells following treatment with a degrader.
-
Objective: To determine the DC₅₀ (half-maximal degradation concentration) of this compound.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the quantification of protein abundance.
-
Procedure:
-
Cells (e.g., primary CLL cells or TMD8 cell line) are cultured and treated with a range of concentrations of this compound for a specified time (e.g., 4 hours).[4][13]
-
Cells are harvested, washed, and lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured on film or with a digital imager.
-
Band intensities are quantified using densitometry software. BTK levels are normalized to the loading control, and DC₅₀ values are calculated.
-
Proteome-Wide Selectivity Analysis (TMT Proteomics)
This protocol assesses the selectivity of a degrader across the entire proteome.
-
Objective: To identify all proteins that are degraded upon treatment with this compound.
-
Principle: Tandem Mass Tag (TMT) labeling allows for the relative quantification of thousands of proteins from multiple samples simultaneously using mass spectrometry.[2]
-
Procedure:
-
Multiple cell culture plates are prepared. One is treated with the vehicle (e.g., DMSO), and others are treated with the degrader (e.g., 50 nM this compound).[2]
-
After treatment, cells are harvested, and proteins are extracted, denatured, and digested into peptides (usually with trypsin).
-
Peptides from each sample are labeled with a unique TMT isobaric tag.
-
The labeled samples are combined into a single mixture.
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
During MS/MS fragmentation, the TMT tags release reporter ions of different masses, allowing for the relative quantification of the peptide (and thus the protein) from each original sample.
-
Data analysis identifies proteins with significantly decreased abundance in the this compound-treated sample compared to the control, revealing the degrader's selectivity profile.
-
Conclusion
The available data strongly supports the high selectivity of this compound for the degradation of BTK. Its PROTAC mechanism allows for potent, sub-nanomolar degradation of both wild-type and clinically relevant C481S mutant BTK, which confers resistance to covalent inhibitors.[2][4][13] Proteomic studies confirm that this compound has minimal off-target degradation effects at effective concentrations.[2]
In comparison, while second-generation covalent inhibitors like acalabrutinib have significantly improved selectivity over ibrutinib, the potential for off-target inhibition remains a consideration.[10][11] The targeted degradation approach of this compound represents a distinct and highly selective therapeutic strategy. Its ability to catalytically eliminate the BTK protein, including resistance-conferring mutants, highlights its potential as a powerful tool for research and a promising therapeutic candidate for B-cell malignancies.[16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ashpublications.org [ashpublications.org]
A Comparative Analysis of NRX-0492 and Lenalidomide: Two Distinct Approaches to Modulating the Cereblon E3 Ligase Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two therapeutic agents, NRX-0492 and lenalidomide, that both leverage the Cereblon (CRBN) E3 ubiquitin ligase complex but are directed at distinct molecular targets for therapeutic intervention. This compound is a potent PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] In contrast, lenalidomide is an immunomodulatory drug (IMiD) that induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] This fundamental difference in their primary targets leads to distinct downstream signaling effects and potential therapeutic applications.
Mechanism of Action: A Tale of Two Targets
Both this compound and lenalidomide function by hijacking the CRBN E3 ubiquitin ligase complex, effectively reprogramming it to recognize and target specific proteins for ubiquitination and subsequent proteasomal degradation. However, the specificity of this targeting is what differentiates them.
This compound: This heterobifunctional molecule consists of a ligand that binds to BTK and another that binds to Cereblon, linked together. This proximity induces the formation of a ternary complex between BTK, this compound, and the CRBN E3 ligase, leading to the polyubiquitination and degradation of BTK.[1][7][8] This mechanism is effective against both wild-type and clinically relevant mutant forms of BTK, such as the C481S mutation that confers resistance to covalent BTK inhibitors like ibrutinib.[1][3]
Lenalidomide: As an IMiD, lenalidomide binds directly to Cereblon, altering its substrate specificity to recognize and bind to the neosubstrates IKZF1 and IKZF3.[4][5][6] This induced proximity leads to their ubiquitination and degradation. The depletion of these transcription factors results in downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for the survival of certain cancer cells, particularly in multiple myeloma.[4][9][10][11][12]
Signaling Pathways
The distinct primary targets of this compound and lenalidomide result in the modulation of different downstream signaling cascades.
This compound and the BTK Signaling Pathway
This compound's degradation of BTK effectively shuts down the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.
Caption: this compound-mediated degradation of BTK.
Lenalidomide and the IKZF1/3-IRF4-MYC Axis
Lenalidomide's degradation of IKZF1 and IKZF3 disrupts a key transcriptional network essential for the survival of multiple myeloma cells.
Caption: Lenalidomide-mediated degradation of IKZF1/3.
Comparative Performance Data
While direct head-to-head studies are limited, the available preclinical data for this compound and established clinical data for lenalidomide allow for a comparative assessment of their potency and efficacy in their respective contexts.
| Parameter | This compound | Lenalidomide |
| Primary Target(s) | Bruton's Tyrosine Kinase (BTK) | Ikaros (IKZF1), Aiolos (IKZF3) |
| Mechanism | PROTAC-mediated degradation | IMiD-mediated degradation |
| Potency (in vitro) | DC50 ≤ 0.2 nM for BTK degradation[1][2][3] | Effective concentrations for cell proliferation inhibition are in the micromolar range.[13][14] |
| Efficacy against Resistant Mutants | Effective against C481S mutant BTK[1][3] | Resistance can develop through downregulation of Cereblon or upregulation of c-Myc.[12] |
| Primary Therapeutic Indications (Investigational/Approved) | Chronic Lymphocytic Leukemia (CLL) and other B-cell malignancies (Investigational)[1][3] | Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma (Approved) |
| Downstream Effects | Inhibition of BCR signaling, NF-κB activation, and cell proliferation.[1][2] | Downregulation of IRF4 and c-Myc, leading to cell cycle arrest and apoptosis.[4][9][10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Protocol 1: BTK Degradation Assay (for this compound)
Objective: To determine the in vitro potency of this compound in degrading BTK in a relevant cell line.
Materials:
-
TMD8 cells (or other suitable B-cell lymphoma cell line)
-
This compound
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-BTK and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed TMD8 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to acclimate overnight.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in culture medium to achieve the final desired concentrations (e.g., 0.01 nM to 100 nM).
-
Treat the cells with the different concentrations of this compound or DMSO vehicle control for a specified time (e.g., 4, 8, or 24 hours).
-
After treatment, harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using a western blot imaging system.
-
For a loading control, strip the membrane and re-probe with an anti-β-actin antibody, or run a parallel gel.
-
Quantify the band intensities and calculate the percentage of BTK degradation relative to the vehicle control. The DC50 value can be determined by plotting the percentage of degradation against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: IKZF1/3 Degradation and Downstream IRF4/c-Myc Expression Assay (for Lenalidomide)
Objective: To assess the effect of lenalidomide on the protein levels of IKZF1, IKZF3, IRF4, and c-Myc in a multiple myeloma cell line.
Materials:
-
MM.1S cells (or other suitable multiple myeloma cell line)
-
Lenalidomide
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-IRF4, anti-c-Myc, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed MM.1S cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with a clinically relevant concentration of lenalidomide (e.g., 1-10 µM) or DMSO vehicle control for various time points (e.g., 4, 8, 24, 48 hours).
-
Harvest, wash, and lyse the cells as described in Protocol 1.
-
Determine protein concentrations and prepare samples for western blotting.
-
Perform SDS-PAGE and western blotting as described in Protocol 1.
-
Incubate separate membranes with primary antibodies against IKZF1, IKZF3, IRF4, c-Myc, and β-actin.
-
Proceed with secondary antibody incubation, detection, and analysis as described in Protocol 1.
-
Quantify the changes in protein levels relative to the vehicle control at each time point to observe the kinetics of degradation and downstream effects.
Experimental Workflow Diagram
References
- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Lenalidomide downregulates the cell survival factor, interferon regulatory factor-4, providing a potential mechanistic link for predicting response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cereblon loss and up-regulation of c-Myc are associated with lenalidomide resistance in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
NRX-0492: A Comparative Analysis of Cross-Reactivity in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of NRX-0492, a novel PROTAC (Proteolysis Targeting Chimera) Bruton's tyrosine kinase (BTK) degrader, with other BTK inhibitors and degraders. The information is compiled from publicly available experimental data to assist researchers in evaluating the selectivity of this compound.
Executive Summary
This compound is a highly selective BTK degrader. Cross-reactivity studies using tandem mass tag (TMT) proteomics have demonstrated that at concentrations effective for BTK degradation, this compound has minimal impact on the broader proteome.[1] While it primarily targets BTK for degradation, some dose-dependent effects on the IKZF1 and IKZF3 proteins have been observed. This profile contrasts with some first-generation BTK inhibitors, which are known for a higher incidence of off-target effects.
Comparative Cross-Reactivity Data
The following table summarizes the available quantitative data on the cross-reactivity of this compound and a selection of alternative BTK inhibitors and degraders. It is important to note that the data presented is compiled from different studies, which may have utilized varying experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Compound | Class | Primary Target | Key Off-Targets / Selectivity Profile | Reference |
| This compound | PROTAC Degrader | BTK | Highly selective for BTK degradation. Minimal effects on other proteins observed in TMT proteomics. Dose-dependent degradation of IKZF1 and IKZF3. Minimal degradation of ITK. | [1] |
| Ibrutinib | Covalent Inhibitor | BTK | Known to have off-target activity against other kinases, including TEC, EGFR, and ITK, which can lead to side effects. | |
| Acalabrutinib | Covalent Inhibitor | BTK | Designed for improved selectivity over ibrutinib with less off-target activity against other kinases. | |
| Zanubrutinib | Covalent Inhibitor | BTK | Exhibits enhanced selectivity for BTK compared to ibrutinib, with reduced off-target inhibition of TEC family kinases. | |
| Pirtobrutinib | Non-covalent Inhibitor | BTK | Highly selective for BTK, inhibiting only 4 other kinases by >50% at a concentration of 100 nM in a panel of 371 kinases. | |
| NX-2127 | PROTAC Degrader | BTK | Degrades BTK and also mediates the degradation of IKZF1 and IKZF3. | |
| NX-5948 | PROTAC Degrader | BTK | Selective degrader of BTK without the immunomodulatory effects on IKZF1 and IKZF3. |
Experimental Protocols
Tandem Mass Tag (TMT) Proteomics for Selectivity Profiling of this compound
This protocol outlines the general steps for assessing the selectivity of a protein degrader like this compound using TMT-based quantitative proteomics.
-
Cell Culture and Treatment:
-
Human B-cell lymphoma cell lines (e.g., TMD8) are cultured under standard conditions.
-
Cells are treated with either DMSO (vehicle control) or a specified concentration of this compound (e.g., 50 nM) for a defined period (e.g., 6 hours).
-
-
Protein Extraction and Digestion:
-
Cells are harvested, and proteins are extracted using a suitable lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with DTT, alkylated with iodoacetamide, and then digested into peptides overnight using trypsin.
-
-
TMT Labeling:
-
Peptides from each treatment condition are labeled with a specific isobaric TMT reagent.
-
The labeled peptide samples are then combined into a single mixture.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The mixed peptide sample is fractionated using high-pH reversed-phase liquid chromatography.
-
Each fraction is then analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Analysis:
-
The resulting spectra are searched against a human protein database to identify peptides and proteins.
-
The relative abundance of each protein between the this compound-treated and DMSO-treated samples is quantified based on the reporter ion intensities from the TMT tags.
-
Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon treatment with this compound.
-
FÖRSTER Resonance Energy Transfer (FRET) Competition Assay for Binding Affinity
This protocol describes a common method for determining the binding affinity (IC50) of a compound to its target protein.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5).
-
Prepare solutions of biotinylated BTK protein, a fluorescently labeled pan-kinase probe, and terbium-coupled streptavidin.
-
Prepare a serial dilution of the test compound (this compound).
-
-
Assay Procedure:
-
In a 384-well microplate, pre-incubate the biotinylated BTK protein with terbium-coupled streptavidin.
-
Add the serially diluted this compound or DMSO (control).
-
Add the fluorescently labeled pan-kinase probe to initiate the competition reaction.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the FRET signal using a suitable plate reader. The signal will be proportional to the amount of probe bound to the BTK protein.
-
Plot the FRET signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the probe binding.
-
Visualizations
Caption: TMT Proteomics Workflow for this compound Selectivity.
Caption: Mechanism of Action of this compound in BTK Degradation.
References
A Head-to-Head Comparison of BTK Inhibitors and Degraders in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of various B-cell malignancies. As a key component of the B-cell receptor (BCR) signaling pathway, its dysregulation is central to the survival and proliferation of malignant B-cells.[1] Two distinct therapeutic strategies have been developed to counteract its oncogenic role: BTK inhibitors and BTK degraders. While inhibitors block the kinase function of the BTK protein, degraders represent a novel modality designed to eliminate the protein entirely.
This guide provides an objective, data-driven comparison of these two classes of drugs, summarizing their mechanisms of action, efficacy, resistance profiles, and safety data from preclinical and clinical studies.
Mechanism of Action: Inhibition vs. Elimination
BTK inhibitors and degraders operate via fundamentally different mechanisms to disrupt the BCR signaling pathway.
BTK Inhibitors: These small molecules are designed to bind to the BTK protein, preventing its activation and subsequent downstream signaling.[2] They are broadly categorized into two types:
-
Covalent Inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib): These agents form a permanent, irreversible bond with a specific cysteine residue (C481) in the active site of the BTK enzyme.[3]
-
Non-covalent Inhibitors (e.g., pirtobrutinib): This newer class binds reversibly to BTK using hydrogen bonds and other interactions, a mechanism that does not depend on the C481 residue.[4] This allows them to be effective even when the C481 residue is mutated.
BTK Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are a new class of drugs with a distinct mechanism. These bifunctional molecules are composed of a ligand that binds to BTK, a linker, and a second ligand that recruits an E3 ubiquitin ligase (such as cereblon).[1][5] This forms a ternary complex, bringing BTK into close proximity with the E3 ligase, which then tags the BTK protein with ubiquitin chains. This "tag" marks the BTK protein for destruction by the cell's natural waste disposal system, the proteasome.[6][7] The result is the complete elimination of the BTK protein from the cell, rather than just the inhibition of its enzymatic activity.[8]
Head-to-Head Comparison: Inhibitors vs. Degraders
| Feature | BTK Inhibitors | BTK Degraders |
| Mechanism of Action | Occupancy-driven enzymatic inhibition.[2] | Event-driven elimination of the target protein via the ubiquitin-proteasome system.[5] |
| Effect on BTK Protein | Blocks kinase activity; protein level is unaffected.[8] | The entire protein (including scaffolding function) is eliminated.[6][8] |
| Pharmacology | Requires continuous exposure and high drug concentration to maintain target occupancy. | Can act catalytically, where one degrader molecule can induce the degradation of multiple BTK proteins.[6][9] |
| Examples (Approved) | Covalent: Ibrutinib, Acalabrutinib, Zanubrutinib.[10] Non-Covalent: Pirtobrutinib.[2] | None currently approved; all are investigational. |
| Examples (Investigational) | Nemtabrutinib, LP-168. | BGB-16673, NX-5948, NX-2127, AC-676.[11] |
| Key Advantage | Well-established clinical efficacy and long-term data across multiple B-cell malignancies.[2] | Potential to overcome inhibitor resistance, provide more sustained target suppression, and eliminate non-catalytic scaffolding functions.[1][11] |
| Key Limitation | Susceptible to resistance via mutations in the BTK binding site or downstream pathway activation.[12] | Early stage of clinical development; long-term efficacy and safety are not yet fully established.[2] |
Efficacy and Clinical Data
BTK inhibitors are a cornerstone of therapy for B-cell malignancies, with extensive data supporting their use. Degraders are newer, but early clinical results are highly promising, particularly in heavily pretreated patients.
BTK Inhibitors: First and second-generation covalent inhibitors have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in both treatment-naïve and relapsed/refractory (R/R) settings for Chronic Lymphocytic Leukemia (CLL) and other lymphomas.[10] The non-covalent inhibitor pirtobrutinib has shown high efficacy in patients who have failed covalent BTK inhibitors.[13]
BTK Degraders: Early-phase clinical trials are showing impressive efficacy in patients who have exhausted other options, including both covalent and non-covalent BTK inhibitors.
| Agent | Trial (Identifier) | Patient Population (CLL/SLL) | Key Efficacy Data | Citation(s) |
| BGB-16673 | CaDAnCe-101 (NCT05006716) | R/R CLL/SLL, heavily pretreated. 94% had prior cBTKi, 21% had prior ncBTKi. | ORR: 86.4% (in 66 evaluable patients). Responses deepened over time and were observed regardless of prior therapies or BTK mutation status. | [14][15] |
| NX-5948 | Phase 1a/b (NCT05131022) | R/R CLL, heavily pretreated. 97% had prior BTKi, 88% had prior BTKi and BCL2i. | ORR: 76% (in CLL/SLL cohort). Responses were rapid, occurring within the first 8 weeks. | [13][16] |
| NX-2127 | Phase 1 (NCT04830137) | R/R B-cell malignancies, including CLL. All had prior BTKi. | ORR: 33% (as of June 2022). Showed strong and persistent BTK degradation in all patients. | [11][15] |
ORR = Overall Response Rate. Data is from early-phase trials and subject to change with longer follow-up.
Overcoming Drug Resistance
A critical advantage of BTK degraders is their ability to overcome the resistance mechanisms that limit the long-term efficacy of BTK inhibitors.
Resistance to BTK Inhibitors:
-
Covalent Inhibitors: The most common resistance mechanism is a mutation at the C481 binding site (e.g., C481S), which prevents the drug from forming its irreversible bond.[17]
-
Non-covalent Inhibitors: While effective against C481S mutations, resistance can emerge through other "variant" BTK mutations (e.g., T474I, L528W) that alter the drug's binding pocket or through "kinase-dead" mutations where BTK signals via a scaffolding function.[17][18]
-
Downstream Mutations: Mutations in genes downstream of BTK, such as PLCG2, can also lead to pathway reactivation despite effective BTK inhibition.[10][12]
How BTK Degraders Overcome Resistance: Because degraders target the entire BTK protein for destruction, they remain effective even if the protein contains mutations that would prevent an inhibitor from binding.[5][6] Preclinical data shows that degraders like BGB-16673 can effectively degrade BTK with clinically relevant mutations resistant to both covalent and non-covalent inhibitors.[19] Furthermore, by eliminating the protein entirely, degraders can also shut down non-catalytic scaffolding functions that may contribute to resistance in "kinase-dead" mutants.[1][8]
Safety and Tolerability
BTK Inhibitors: Off-target effects have been a concern, particularly with the first-generation inhibitor ibrutinib, which can lead to side effects like atrial fibrillation and bleeding due to inhibition of other kinases.[2][] Second-generation covalent (acalabrutinib, zanubrutinib) and non-covalent (pirtobrutinib) inhibitors were designed for greater selectivity, resulting in improved safety profiles.[2][21]
BTK Degraders: Early clinical data suggest a manageable safety profile. The most common adverse events are consistent with on-target BTK pathway inhibition, such as neutropenia, infection, and bruising.[5][8] Encouragingly, significant cardiac toxicities like atrial fibrillation have not been a prominent concern in early reports.[7][8] However, long-term follow-up is necessary to fully characterize their safety.[11]
Experimental Protocols & Methodologies
The evaluation of BTK inhibitors and degraders relies on a series of standardized preclinical and clinical assays.
In Vitro IC50/DC50 Determination
Objective: To determine the concentration of a compound required to inhibit 50% of BTK kinase activity (IC50 for inhibitors) or degrade 50% of the BTK protein (DC50 for degraders).
Methodology:
-
Cell Culture: B-cell malignancy cell lines (e.g., TMD8, Mino) are cultured under standard conditions.[9][22]
-
Treatment: Cells are treated with a serial dilution of the test compound (inhibitor or degrader) for a specified period (e.g., 6-24 hours).
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Quantification:
-
For Degraders (DC50): Protein levels are assessed using Western Blot or targeted mass spectrometry. Band intensity for BTK is quantified and normalized to a loading control (e.g., GAPDH).
-
For Inhibitors (IC50): Kinase activity is measured using an in vitro kinase assay, often assessing the phosphorylation of a specific substrate.
-
-
Data Analysis: The concentration-response curve is plotted, and the DC50/IC50 value is calculated using non-linear regression.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a BTK inhibitor or degrader in a living animal model.
Methodology:
-
Model System: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Human B-cell lymphoma cells (e.g., OCI-ly10, TMD8) are implanted subcutaneously.[9][22]
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The compound is administered orally at a defined dose and schedule (e.g., daily for 14-21 days).[9]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot to confirm BTK degradation). Efficacy is assessed by comparing tumor growth inhibition (TGI) between treated and control groups. Survival can also be monitored as a primary endpoint.[19]
Clinical Pharmacodynamic (PD) Assay
Objective: To confirm target engagement and activity of the drug in patients.
Methodology:
-
Sample Collection: Peripheral blood samples are collected from patients at pre-dose and various time points post-dose.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples.
-
Target Analysis:
-
For Degraders: BTK protein levels within the patient's B-cells are quantified using methods like flow cytometry or Western blot to confirm degradation.[11]
-
For Inhibitors: BTK occupancy (the percentage of BTK enzyme bound by the drug) is measured, often using a probe that binds to the unoccupied active site.
-
-
Data Interpretation: The extent and duration of BTK degradation or occupancy are correlated with dosing and clinical response.
Conclusion and Future Directions
BTK inhibitors have fundamentally changed the treatment paradigm for B-cell malignancies, offering a highly effective oral therapy.[10] However, the eventual development of resistance remains a significant clinical challenge.[12]
BTK degraders represent a promising and mechanistically distinct evolution in targeting this critical pathway.[5] By inducing the complete elimination of the BTK protein, they have demonstrated the potential to overcome known resistance mutations to both covalent and non-covalent inhibitors.[11][19] Early clinical data are highly encouraging, showing robust responses in heavily pretreated patient populations who have exhausted standard therapies.[13][14]
The future of BTK-directed therapy will likely involve a more nuanced, personalized approach. Key questions remain regarding the long-term safety of degraders, the emergence of novel resistance mechanisms, and their optimal placement in the treatment sequence. Ongoing and future clinical trials will be crucial for defining the role of these powerful new agents, both as monotherapy and potentially in combination with other targeted drugs, to further improve outcomes for patients with B-cell malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 3. emjreviews.com [emjreviews.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 7. cllsociety.org [cllsociety.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cllsociety.org [cllsociety.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. memoinoncology.com [memoinoncology.com]
- 21. targetedonc.com [targetedonc.com]
- 22. Abstract 3450: Discovery and preclinical study of novel BTK degrader HZ-Q1070: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
NRX-0492: A Comparative Analysis of a Novel BTK Degrader in Modulating Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NRX-0492, a Proteolysis Targeting Chimera (PROTAC) Bruton's tyrosine kinase (BTK) degrader, with alternative therapeutic strategies. We will delve into its mechanism of action, its effects on downstream signaling pathways, and present supporting experimental data to offer an objective evaluation of its performance.
Mechanism of Action: A Paradigm Shift from Inhibition to Degradation
This compound represents a novel approach to targeting BTK, a critical component of the B-cell receptor (BCR) signaling pathway that is implicated in the pathogenesis of various B-cell malignancies like chronic lymphocytic leukemia (CLL)[1][2][3]. Unlike traditional small molecule inhibitors that block the kinase activity of BTK, this compound is a heterobifunctional molecule designed to induce the degradation of the BTK protein[2][4].
This PROTAC consists of a "hook" that binds to BTK and a "harness" that recruits the cereblon (CRBN) E3 ubiquitin ligase complex[4][5][6]. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome[5][6][7]. This catalytic mechanism allows a single molecule of this compound to mediate the destruction of multiple BTK protein molecules, offering the potential for a more profound and sustained pathway inhibition compared to traditional inhibitors[4].
The following diagram illustrates the mechanism of action of this compound.
Impact on Downstream Signaling Pathways
By degrading BTK, this compound effectively abrogates the downstream signaling cascades that are crucial for B-cell proliferation, survival, and migration. The primary pathways affected are the B-cell receptor (BCR) signaling pathway and the nuclear factor-kappa B (NF-κB) signaling pathway[1][5].
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream pathways including the activation of NF-κB, a key regulator of genes involved in inflammation, immunity, and cell survival[3][4].
This compound-mediated degradation of BTK effectively halts this cascade, leading to the inhibition of BCR-dependent transcriptional programs and a reduction in the secretion of chemokines like CCL3 and CCL4, which are important for cell communication and migration[5][6].
The diagram below outlines the BCR and NF-κB signaling pathways and the point of intervention by this compound.
Comparative Performance Data
This compound has demonstrated potent and rapid degradation of both wild-type (WT) and C481S mutant BTK, a common mutation conferring resistance to the covalent BTK inhibitor ibrutinib[1][5].
| Parameter | This compound | Ibrutinib (Comparator) |
| Mechanism of Action | BTK Protein Degradation | BTK Kinase Inhibition |
| Target | Wild-type and C481S mutant BTK | Primarily wild-type BTK |
| DC50 (WT BTK) | 0.1 nM[5] | Not Applicable |
| DC50 (C481S mutant BTK) | 0.2 nM[5] | Not Applicable |
| ED50 (BTK Degradation) | ~0.2 nM[1] | Not Applicable |
| ED90 (BTK Degradation) | ~0.5 nM[1] | Not Applicable |
| Effect on BTK Levels | >90% reduction[5] | No reduction in protein level |
| Effect on C481S Mutant | Efficacious[1][5] | Reduced efficacy[1] |
| Downstream Signaling | Inhibition of BCR and NF-κB pathways[5] | Inhibition of BCR and NF-κB pathways[5] |
| Chemokine Secretion | Inhibition of CCL3 and CCL4[6] | Inhibition of CCL3 and CCL4[6] |
| In Vivo Activity | Reduces tumor burden in PDX models[5] | Comparable activity in sensitive models[5] |
Experimental Protocols
Western Blot for BTK Degradation
-
Cell Culture: TMD8 cells (expressing WT or C481S mutant BTK) or primary CLL cells are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.05-4 nM) for a specified duration (e.g., 4 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for BTK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
The workflow for this experiment is visualized below.
RNA Sequencing for Transcriptional Analysis
-
Cell Treatment: CLL cells are treated with this compound (e.g., 2 nM), a comparator such as ibrutinib (e.g., 1 µM), or a vehicle control for a specified time (e.g., 18 hours), followed by stimulation with an anti-IgM antibody to activate the BCR pathway.
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable kit.
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared.
-
Sequencing: The libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are processed, aligned to a reference genome, and differential gene expression analysis is performed to identify changes in transcriptional programs related to BCR and NF-κB signaling.
Conclusion
This compound presents a promising therapeutic strategy by effectively inducing the degradation of both wild-type and clinically relevant mutant forms of BTK. Its catalytic mechanism of action leads to a profound and sustained inhibition of downstream BCR and NF-κB signaling pathways. The provided data demonstrates its potent in vitro and in vivo activity, highlighting its potential to overcome resistance to conventional BTK inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this novel BTK degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 3. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
NRX-0492: A Comparative Analysis of Efficacy in Chronic Lymphocytic Leukemia Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NRX-0492 across various subtypes of Chronic Lymphocytic Leukemia (CLL). This compound is a novel targeted protein degrader that induces the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway that drives CLL proliferation and survival.[1][2][3] This document summarizes key experimental data, details methodologies, and visually represents the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy of this compound
This compound has demonstrated potent and sustained degradation of both wild-type (WT) and C481 mutant BTK, a common mechanism of resistance to covalent BTK inhibitors like ibrutinib.[1][2] Its efficacy is maintained across different genetic risk groups of CLL.
In Vitro Degradation of BTK
This compound induces rapid and profound degradation of BTK in a dose-dependent manner in both cell lines and primary CLL cells.
| Cell Type | BTK Status | DC50 (nM) | DC90 (nM) | Reference |
| TMD8 Cells | Wild-Type | 0.1 | 0.3 | [1][3] |
| TMD8 Cells | C481S Mutant | 0.2 | 0.5 | [1][3] |
| Primary CLL Cells | Wild-Type & C481 Mutant | ≤0.2 | ≤0.5 | [1][2] |
DC50: Half-maximal degradation concentration. DC90: 90% degradation concentration.
Efficacy Across CLL Genetic Subtypes
The efficacy of this compound has been shown to be independent of common genetic risk factors in CLL.
| CLL Subtype | Metric | This compound | Comparator (Ibrutinib) | Key Finding | Reference |
| High-Risk (del17p) | BTK Degradation | Equally effective as in standard-risk | - | Efficacy is maintained in high-risk CLL. | [1][2] |
| Standard-Risk (del13q only) | BTK Degradation | Equally effective as in high-risk | - | Consistent degradation across risk groups. | [1][2] |
| IGHV Mutated (mCLL) | BTK Degradation | No significant difference vs. uCLL | - | Efficacy is independent of IGHV mutation status. | [4] |
| IGHV Unmutated (uCLL) | BTK Degradation | No significant difference vs. mCLL | - | Efficacy is independent of IGHV mutation status. | [4] |
| Treatment-Naïve CLL | Inhibition of BCR signaling, transcription, and chemokine secretion | As effective as ibrutinib | - | Comparable downstream pathway inhibition to covalent BTKi. | [1][2] |
| Ibrutinib-Resistant (C481S Mutant) | BTK Degradation | Effective (DC50 <1nM) | Ineffective | Overcomes common resistance mechanism to ibrutinib. | [1][3] |
Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule that links a non-covalent BTK-binding domain to cereblon (CRBN), an adaptor protein for the CRL4 E3 ubiquitin ligase complex.[1][2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of BTK, thereby inhibiting downstream BCR signaling pathways, including NF-κB.[1][3]
Caption: Mechanism of this compound-mediated BTK degradation.
Experimental Protocols
In Vitro BTK Degradation Assay
-
Cell Lines and Primary Cells: TMD8 cells (expressing WT or C481S mutant BTK) and primary CLL cells from patients were utilized.[1][3]
-
Treatment: Cells were treated with increasing concentrations of this compound for specified durations (e.g., 4 hours).[1][3]
-
Analysis: BTK protein levels were quantified by Western blot or homologous time-resolved fluorescence (HTRF).[1][3]
-
Pulse-Chase Experiments: To assess the kinetics of BTK recovery, primary CLL cells were treated with this compound for a short period (e.g., 4 hours), followed by drug washout. BTK levels were then monitored over an extended period (e.g., up to 96 hours).[1][3]
Caption: Workflow for in vitro BTK degradation assays.
RNA Sequencing and Signaling Analysis
-
Cell Treatment: Primary CLL cells from treatment-naïve patients were treated in vitro with this compound (e.g., 2 nM) or ibrutinib (e.g., 1 µM) for 18 hours.[1][3]
-
Stimulation: Cells were subsequently stimulated with anti-IgM for 6 hours to activate the BCR pathway.[1][3]
-
RNA Sequencing: RNA was extracted, and sequencing was performed to analyze transcriptional changes.
-
Downstream Analysis: The effects on BCR, NF-κB, and MYC signaling pathways were compared between treatments.[1][3]
In Vivo Patient-Derived Xenograft (PDX) Model
-
Model: Immunodeficient mice were engrafted with primary CLL cells from patients.[1]
-
Treatment: Once engraftment was confirmed, mice were treated orally with this compound or a vehicle control.[1]
-
Analysis: CLL cells were harvested from peripheral blood and spleen to assess BTK degradation, cell activation, and proliferation.[1][3]
Comparison with Other BTK-Targeted Therapies
This compound represents a distinct therapeutic modality compared to conventional BTK inhibitors.
| Feature | This compound (Degrader) | Ibrutinib (Covalent Inhibitor) | Pirtobrutinib (Non-covalent Inhibitor) |
| Mechanism | Catalytic degradation of BTK protein | Covalent, irreversible binding to C481 | Reversible, non-covalent binding |
| Efficacy vs. C481S Mutant | High [1][2][4] | Low | High |
| Pharmacodynamics | Sustained BTK suppression after drug clearance[1][2][4] | Requires continuous drug exposure for target occupancy | Requires continuous drug exposure for target occupancy |
| Potential Advantage | Overcomes resistance from C481 mutations; potentially more durable effect. | Well-established efficacy and safety profile in frontline therapy. | Effective against C481 mutations. |
Conclusion
This compound is a potent BTK-targeted protein degrader with significant efficacy in preclinical models of CLL. Its ability to effectively degrade both wild-type and C481S mutant BTK at subnanomolar concentrations addresses a key clinical challenge of acquired resistance to covalent BTK inhibitors.[1][2][4] Furthermore, its efficacy is maintained across high-risk genetic subtypes of CLL.[1][2] These findings support the ongoing clinical investigation of this compound and related BTK degraders as a promising therapeutic strategy for patients with CLL, including those who have relapsed or become refractory to current therapies.[5][6][7]
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. A class of targeted protein degraders offers a... - CLL Support [healthunlocked.com]
- 7. The Development of Novel Therapies for Chronic Lymphocytic Leukaemia in the Era of Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NRX-0492: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like NRX-0492 are critical for ensuring laboratory safety and environmental protection. Given its nature as a potent, biologically active molecule, all waste containing this compound must be treated as hazardous chemical waste. While specific disposal protocols for this compound are not publicly available, the following step-by-step guidance, based on general best practices for potent pharmaceutical compounds and research chemicals, provides a comprehensive operational plan.
Immediate Safety and Handling Precautions
Before beginning any waste handling procedures, it is imperative to use appropriate Personal Protective Equipment (PPE) and engineering controls to minimize exposure risks.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant nitrile gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is mandatory.
-
-
Engineering Controls:
-
All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
-
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations.[1] This protocol serves as a general framework and should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Classification: All this compound waste, including the pure compound, solutions, and contaminated materials, should be classified as hazardous chemical waste.[1]
-
Segregation: To prevent dangerous reactions, it is crucial to segregate different types of chemical waste.[1][2][3]
-
Solid Waste: Unused or waste this compound powder.
-
Liquid Waste: Solutions containing this compound, such as those in DMSO or other solvents.
-
Contaminated Materials: Any items that have come into contact with this compound, including pipette tips, tubes, vials, gloves, and bench paper.
-
2. Waste Collection and Containerization:
-
Containers: Use appropriate, leak-proof containers for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][2][4] All containers must be kept securely capped except when adding waste.[4][5]
-
Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.[6]
-
Contaminated Materials: Place in a designated, lined container for chemically contaminated solid waste.
-
-
Labeling: All waste containers must be accurately labeled. Contact your institution's EHS office for specific labeling requirements. At a minimum, the label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards associated with the compound (e.g., "Potent Compound," "Toxicity Unknown")
-
3. Waste Storage:
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory.[2][4]
-
Location: The SAA should be at or near the point of waste generation and away from general lab traffic and incompatible materials.[1][4]
-
Secondary Containment: Store waste containers in a secondary containment bin to mitigate leaks or spills.
4. Final Disposal:
-
Professional Disposal: All waste containing this compound must be disposed of through your institution's EHS office, which will arrange for pickup by an approved hazardous waste disposal company.[5][6] The most common disposal method for organic pharmaceutical waste is incineration.[7][8][9]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[5][6] Improper disposal can lead to environmental contamination and significant legal penalties.[3][7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Prevent the further spread of the spill.
-
Cleanup:
-
Collection and Decontamination:
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then wash the area thoroughly.
-
Data Presentation: this compound Disposal Summary
| Waste Type | Container | Storage Location | Disposal Method |
| Solid this compound Powder | Labeled, sealed, plastic container | Satellite Accumulation Area | EHS pickup for incineration |
| This compound Solutions | Labeled, sealed, plastic waste bottle | Satellite Accumulation Area | EHS pickup for incineration |
| Contaminated Labware | Lined, labeled solid waste container | Satellite Accumulation Area | EHS pickup for incineration |
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste streams.
By adhering to these procedures, researchers can effectively manage the risks associated with this compound waste, ensuring a safe laboratory environment and compliance with environmental regulations. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling NRX-0492
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling NRX-0492. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to avoid direct contact and minimize exposure.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, inspect for tears before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory | Fume hood or ventilated enclosure | All handling of solid or dissolved this compound should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All materials that have come into direct contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous chemical waste.
-
Waste Collection :
-
Solid Waste : Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a sealed, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Final Disposal : The disposal of this compound waste must be arranged through a licensed disposal company as it is considered special waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is necessary.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move the affected individual to fresh air immediately.
-
Spill : In case of a spill, evacuate the immediate area.[1] Do not attempt to clean up a large spill without appropriate training and PPE. Notify your supervisor and EHS department. For small spills, use an appropriate absorbent material, collect it in a sealed hazardous waste container, and decontaminate the area.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
